Isochuanliansu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHGAWHOBGXBGC-MIUHORAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913606 | |
| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97871-44-8 | |
| Record name | Isochuanliansu | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isochuanliansu (Isotoosendanin) for Researchers, Scientists, and Drug Development Professionals
Introduction
Isochuanliansu, also known as Isotoosendanin, is a complex natural product isolated from plants of the Melia genus, particularly Melia toosendan. It belongs to the class of limonoids, which are highly oxygenated and modified triterpenes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and descriptions of its engagement with key signaling pathways are also presented to support further research and development efforts.
Chemical Structure and Identification
The chemical identity of this compound is well-established, and its structural details are crucial for understanding its biological activity and for any synthetic or semi-synthetic efforts.
IUPAC Name: [(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate[1]
Synonyms: Isotoosendanin[2]
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative and qualitative physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈O₁₁ | [1] |
| Molecular Weight | 574.62 g/mol | [1][3] |
| CAS Number | 97871-44-8 | |
| Appearance | Solid | |
| Purity | >98.0% (Commercially available) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | |
| Storage | Store at -20°C |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. The following sections outline key experimental protocols related to this compound.
Extraction and Isolation from Melia toosendan
A general procedure for the isolation of limonoids, including this compound, from the bark of Melia toosendan involves the following steps:
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Plant Material Preparation: Dried barks of Melia toosendan are crushed into a powder.
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Extraction: The powdered bark is extracted multiple times with 95% ethanol under reflux.
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Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate) to separate different fractions.
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Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Analytical Quantification by LC-MS/MS
A sensitive and accurate method for the quantification of Isotoosendanin in biological matrices, such as rat plasma, has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Sample Preparation: Plasma samples are subjected to protein precipitation using an appropriate organic solvent (e.g., acetonitrile). An internal standard (IS), such as genistein, is added before precipitation.
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Chromatographic Separation: The supernatant is injected onto a C18 column (e.g., Capcell PAK C18, 100 x 4.6 mm). The mobile phase typically consists of a mixture of methanol, an aqueous buffer (e.g., 10 mM ammonium acetate), and an acid (e.g., formic acid) in a specific ratio (e.g., 80:20:0.1, v/v/v). The flow rate is maintained at a constant value (e.g., 0.6 mL/min).
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Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode. The transitions monitored are typically m/z 557 → 437 for Isotoosendanin and m/z 271 → 215 for the internal standard, genistein.
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Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. The concentration of Isotoosendanin in the samples is then determined from this curve.
In Vitro Cell Viability Assay
To assess the cytotoxic effects of this compound on cancer cells, a cell viability assay such as the MTT or CCK-8 assay is commonly employed.
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Cell Seeding: Cancer cells (e.g., MDA-MB-231, BT549, and 4T1 for triple-negative breast cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
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Reagent Incubation: After the treatment period, the assay reagent (e.g., MTT or CCK-8) is added to each well, and the plates are incubated according to the manufacturer's instructions.
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Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cells, particularly triple-negative breast cancer (TNBC). Its mechanisms of action involve the modulation of key signaling pathways.
Inhibition of the TGF-β/SMAD Signaling Pathway
This compound is a direct inhibitor of the Transforming Growth Factor-β receptor 1 (TGFβR1). By binding to TGFβR1, it abrogates its kinase activity, thereby blocking the downstream signaling cascade. This pathway is crucial for epithelial-mesenchymal transition (EMT), a process that promotes cancer cell migration, invasion, and metastasis.
Modulation of the JAK/STAT3 Signaling Pathway
This compound has also been reported to inhibit the JAK/STAT3 signaling pathway. This inhibition is mediated by its direct targeting of SHP-2, leading to its enhanced stability and reduced ubiquitination. The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is implicated in various cancers.
Conclusion
This compound (Isotoosendanin) is a promising natural product with well-defined anti-cancer properties. Its ability to directly target and inhibit key signaling pathways, such as TGF-β/SMAD and JAK/STAT3, provides a strong rationale for its further investigation as a therapeutic agent. The information provided in this technical guide, including its chemical properties, detailed experimental protocols, and mechanisms of action, serves as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies.
References
Toosendanin: A Technical Whitepaper on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Toosendanin, a bioactive limonoid triterpenoid. Initially used in traditional Chinese medicine, recent scientific investigation has unveiled its potent and diverse pharmacological activities, particularly in the realm of oncology. This whitepaper details its discovery and origin, presents its biological activity through quantitative data, outlines key experimental methodologies for its study, and visualizes its complex interactions with cellular signaling pathways.
Discovery and Origin
Toosendanin is a natural compound predominantly isolated from the bark and fruit of Melia toosendan Sieb. et Zucc., a tree native to China and India.[1] In traditional Chinese medicine, the fruit of this tree is known as "Chuan Lian Zi" (川楝子) and has been historically used for its anthelmintic and analgesic properties.[2] Modern phytochemical research has identified Toosendanin as one of the principal bioactive constituents of Melia toosendan, responsible for many of its therapeutic effects.
Quantitative Biological Activity
Toosendanin has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| U87MG | Glioma | 114.5 µM (48h) | [3] |
| LN18 | Glioma | 172.6 µM (48h) | [3] |
| LN229 | Glioma | 217.8 µM (48h) | [3] |
| U251 | Glioma | 265.6 µM (48h) | |
| SW480 | Colorectal Cancer | 0.125 - 0.5 µM (48h) | |
| HL-60 | Promyelocytic Leukemia | 28 ng/mL (48h) | |
| GIST-T1 | Gastrointestinal Stromal Tumor | 40, 80, 160 nM (48h) | |
| CAL27 | Oral Squamous Cell Carcinoma | 25.39 ± 1.37 nM (48h) | |
| HN6 | Oral Squamous Cell Carcinoma | 13.93 ± 1.13 nM (48h) | |
| HOEC | Normal Oral Cells | 34.06 ± 3.64 nM (48h) |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in Toosendanin research.
Cell Viability and Proliferation Assays
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MTT Assay:
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Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere.
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The cells are then treated with varying concentrations of Toosendanin (e.g., 0.031 to 0.5 µM) for 24 or 48 hours.
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Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for an additional 4 hours.
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The resulting formazan crystals are dissolved in DMSO.
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The optical density is measured at 490 nm using a microplate reader.
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The cell growth inhibition rate is calculated as: 1 - (OD of experiment / OD of control).
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CCK-8 Assay:
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Glioma cells are treated with different concentrations of Toosendanin (0, 50, 100, 200, and 300 µM).
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The assay is performed at various time points to assess dose- and time-dependent effects on cell viability.
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Apoptosis Assays
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Hoechst 33342 Staining:
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Cells are plated on coverslips in 6-well plates (1.5x10⁵ cells/well) and incubated for 24 hours.
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The cells are then treated with Toosendanin (e.g., 0.125 or 0.5 µM) for 48 hours.
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After treatment, the cells are washed with PBS and incubated with Hoechst 33342 stain for 30 minutes in a CO2 incubator.
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Following three rinses in PBS, the nuclear morphology is examined under a fluorescent microscope. Apoptotic nuclei are identified by condensed and fragmented chromatin.
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Annexin V-FITC/PI Double Staining:
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U87MG and LN18 cells are seeded in a 6-well plate at a concentration of 4 x 10⁵ cells/mL.
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After 48 hours of treatment with Toosendanin, the cells are collected.
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The cells are resuspended in 100 µL of 1x binding buffer and incubated with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 20 minutes at room temperature in the dark.
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An additional 400 µL of 1x binding buffer is added, and the rate of apoptosis is analyzed by flow cytometry.
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Western Blot Analysis
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Cells are treated with Toosendanin for a specified period.
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Total protein is extracted from the cells, and the concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, pro-caspase-3, PARP, AKT, p-AKT, GSK-3β, p-GSK-3β, β-catenin).
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After washing, the membrane is incubated with a secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Toosendanin exerts its anticancer effects through the modulation of multiple critical signaling pathways.
PI3K/Akt/mTOR Pathway
Toosendanin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in glioma cells. It achieves this by reducing the phosphorylation levels of PI3K, Akt, and mTOR in a dose-dependent manner, without affecting the total protein levels of these kinases. This inhibition leads to decreased cell proliferation, migration, and invasion, and promotes apoptosis.
AKT/GSK-3β/β-catenin Pathway
In colorectal cancer cells, Toosendanin suppresses the AKT/GSK-3β/β-catenin pathway. This leads to a decrease in the levels of p-AKT, p-GSK-3β, and β-catenin, ultimately inhibiting cancer cell growth and inducing apoptosis.
JNK Signaling Pathway
Toosendanin has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells through the suppression of the JNK signaling pathway. This highlights a distinct mechanism of action in hematopoietic malignancies.
Autophagy Inhibition
Toosendanin acts as a potent late-stage autophagy inhibitor by directly targeting and inhibiting the vacuolar-type H+-translocating ATPase (V-ATPase). This action elevates lysosomal pH and impairs the activity of lysosomal enzymes, leading to the accumulation of autophagosomes. By blocking chemotherapy-induced protective autophagy, Toosendanin can sensitize cancer cells to conventional chemotherapeutic agents.
Induction of Ferroptosis
In gastrointestinal stromal tumor (GIST) cells, Toosendanin has been shown to induce ferroptosis, a form of iron-dependent regulated cell death. It achieves this by regulating the NCOA4-mediated ferritinophagy pathway. This leads to an increase in lipid reactive oxygen species (ROS) and ferrous ion content, ultimately resulting in cell death.
Conclusion
Toosendanin is a promising natural product with well-documented anticancer properties. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways and the induction of multiple forms of cell death, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Toosendanin.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Isochuanliansu and Related Limonoids
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a preliminary overview of the mechanism of action of Isochuanliansu and structurally related limonoids, with a focus on their effects on cancer cell signaling pathways. The information presented is based on initial studies and aims to provide a foundation for further research and development.
Core Mechanism of Action: Induction of Apoptosis
Preliminary studies on compounds structurally related to this compound, such as Toosendanin, indicate a primary mechanism of action involving the induction of apoptosis in cancer cells. This programmed cell death is initiated through a multi-faceted approach, targeting several key signaling pathways. The following sections detail these pathways and the experimental evidence supporting their involvement.
Key Signaling Pathways Modulated by Related Limonoids
The anti-cancer effects of these compounds appear to be mediated through the modulation of several critical signaling cascades, including the JNK, AKT/GSK-3β/β-catenin, mitochondrial, and endoplasmic reticulum (ER) stress pathways.
In human promyelocytic leukemia HL-60 cells, Toosendanin has been shown to induce apoptosis through the suppression of the JNK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The inhibition of the CDC42/MEKK1/JNK cascade by Toosendanin leads to the downstream activation of apoptotic processes.[1]
The AKT/GSK-3β/β-catenin pathway, which is crucial for the progression of colorectal cancer, is another target. Toosendanin has been observed to inhibit this pathway in CRC SW480 cells, leading to decreased cell viability, apoptosis, and S-phase cell cycle arrest.[2] The suppression of this pathway results in the translocation of β-catenin outside the nucleus, thereby modulating the expression of genes involved in cell survival and proliferation.[2]
Trichosanthin, a ribosome-inactivating protein with some structural similarities to limonoids, has been shown to induce apoptosis in HL-60 cells through both mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[3] This involves the activation of key caspases, including caspase-8, -9, and -3. The mitochondrial pathway is characterized by a reduction in mitochondrial membrane potential and the release of cytochrome c and Smac. The ER stress pathway is evidenced by the upregulation of BiP and CHOP, and the activation of caspase-4.
Quantitative Data Summary
The following table summarizes the available quantitative data from preliminary studies on Toosendanin.
| Cell Line | Assay | Endpoint | Value | Reference |
| HL-60 | Proliferation | IC50 (48h) | 28 ng/mL |
Experimental Protocols
Detailed experimental protocols were not available in the preliminary literature. However, based on the reported findings, the following standard methodologies were likely employed.
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Principle: To determine the concentration of the compound that inhibits cell growth by 50% (IC50), colorimetric assays such as MTT or WST-1, or fluorescence-based assays using reagents like resazurin are commonly used.
-
General Procedure:
-
Cancer cells (e.g., HL-60, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 48 hours).
-
A viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
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The absorbance or fluorescence is measured using a plate reader.
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IC50 values are calculated from the dose-response curves.
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-
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including phosphatidylserine externalization, DNA fragmentation, and caspase activation.
-
General Procedure (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the test compound for the desired time.
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Both adherent and floating cells are collected and washed with PBS.
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Cells are resuspended in Annexin V binding buffer.
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Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
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The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
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Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
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General Procedure:
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Cells are treated with the test compound and then lysed to extract total protein.
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Protein concentration is determined using a BCA or Bradford assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., JNK, AKT, cleaved PARP, Bcl-2, Bax).
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The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Conclusion and Future Directions
The preliminary evidence suggests that this compound and related limonoids, such as Toosendanin, are promising anti-cancer agents that induce apoptosis through the modulation of multiple signaling pathways. The JNK, AKT/GSK-3β/β-catenin, mitochondrial, and ER stress pathways have been identified as key targets.
Future research should focus on:
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Elucidating the precise molecular targets of this compound.
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Conducting comprehensive dose-response and time-course studies in a wider range of cancer cell lines.
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Validating the observed in vitro effects in in vivo animal models.
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Performing detailed proteomic and genomic analyses to identify additional signaling pathways and off-target effects.
This technical guide serves as a foundational document to guide further investigation into the therapeutic potential of this compound and its analogs.
References
- 1. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toosendanin inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichosanthin induced apoptosis in HL-60 cells via mitochondrial and endoplasmic reticulum stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Toosendanin: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Natural Triterpenoid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Toosendanin (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan, has emerged as a promising natural compound with a broad spectrum of biological activities. Historically utilized in traditional medicine as an insecticide and anthelmintic, recent scientific investigations have unveiled its potent anti-tumor, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the biological activity of Toosendanin, with a primary focus on its anti-cancer effects. We delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development. Signaling pathways are elucidated through diagrams, and experimental workflows are visualized to offer a clear and concise understanding of the methodologies employed in evaluating this multifaceted compound.
Introduction
Toosendanin (TSN), also referred to as Isochuanliansu, is a natural product that has garnered significant interest within the scientific community. Its complex chemical structure, a C26 triterpenoid, underpins its diverse pharmacological effects.[1] The primary focus of contemporary research on Toosendanin lies in its potential as an anti-neoplastic agent.[2] Studies have demonstrated its efficacy in various cancer models, including glioma, breast cancer, pancreatic cancer, and diffuse large B-cell lymphoma.[3][4][5] This guide will synthesize the current understanding of Toosendanin's biological activity, offering a technical resource for researchers exploring its therapeutic applications.
Anti-Cancer Activity of Toosendanin
Toosendanin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting protective autophagy, and causing cell cycle arrest in cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Toosendanin has been shown to be a potent inducer of apoptosis in various cancer cell lines. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.
Inhibition of Autophagy
Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions, such as chemotherapy. Toosendanin has been identified as a novel and potent late-stage autophagy inhibitor. By blocking the fusion of autophagosomes with lysosomes, Toosendanin prevents the degradation of cellular components and sensitizes cancer cells to conventional chemotherapeutic agents.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Toosendanin has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting the proliferation of cancer cells.
Key Signaling Pathways Modulated by Toosendanin
The biological activities of Toosendanin are orchestrated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Toosendanin has been shown to inhibit this pathway, leading to decreased cancer cell viability and proliferation. Deactivation of Akt/mTOR signaling by Toosendanin contributes to its anti-tumor effects, including the reversal of the epithelial-mesenchymal transition (EMT) in pancreatic cancer.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Toosendanin has been found to inhibit the p38 MAPK signaling pathway, which contributes to its immunosuppressive and anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of Toosendanin from various studies.
Table 1: IC50 Values of Toosendanin in Different Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| Activated T-cells | - | Proliferation | 10 ± 2.02 nM | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Viability | Dose-dependent | |
| Diffuse Large B-Cell Lymphoma Cells | Lymphoma | Viability | Not specified | |
| Triple-Negative Breast Cancer Cells | Breast Cancer | Proliferation | Not specified |
Table 2: Effects of Toosendanin on Protein Expression
| Protein | Pathway/Process | Effect of Toosendanin | Cell Line | Reference |
| LC3-II | Autophagy | Increased accumulation | HeLa, MDA-MB-231 | |
| SQSTM1/p62 | Autophagy | Increased accumulation | HeLa | |
| E-cadherin | EMT | Increased expression | Pancreatic Cancer Cells | |
| Vimentin | EMT | Reduced expression | Pancreatic Cancer Cells | |
| ZEB1 | EMT | Reduced expression | Pancreatic Cancer Cells | |
| SNAIL | EMT | Reduced expression | Pancreatic Cancer Cells | |
| p-Akt | PI3K/Akt | Decreased phosphorylation | Pancreatic Cancer Cells | |
| p-mTOR | PI3K/Akt | Decreased phosphorylation | Pancreatic Cancer Cells | |
| p-p38 MAPK | MAPK | Inhibited phosphorylation | Activated T-cells |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Toosendanin.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of Toosendanin on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Toosendanin (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by Toosendanin.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of Toosendanin for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Autophagy Assay (Western Blot for LC3 and p62)
Objective: To assess the effect of Toosendanin on autophagic flux.
Protocol:
-
Cell Treatment: Treat cells with Toosendanin, with or without an autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) as controls.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against LC3 and SQSTM1/p62. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and p62 indicates a blockage of autophagic flux.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Toosendanin on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with Toosendanin for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of Toosendanin on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.
Protocol:
-
Cell Treatment and Lysis: Treat cells with Toosendanin and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p38, p38).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and ECL substrate for detection. Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion and Future Directions
Toosendanin is a natural triterpenoid with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis, inhibit protective autophagy, and arrest the cell cycle through the modulation of key signaling pathways makes it a compelling candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic utility of Toosendanin. Future research should focus on in-vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing chemotherapeutic agents to translate the promising preclinical findings into clinical applications.
References
- 1. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toosendanin Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Botanical Sources and Natural Distribution of Isoquinoline Alkaloids: A Technical Guide
A Note on "Isochuanliansu": Extensive searches of scientific literature and chemical databases did not yield any results for a compound named "this compound." It is highly probable that this term is a misspelling or a highly localized or trivial name for a known compound. Based on the context of natural product chemistry, it is likely that the intended subject of inquiry is the broad and significant class of plant-derived compounds known as isoquinoline alkaloids . This guide will, therefore, provide a comprehensive overview of the source plants and natural occurrence of isoquinoline alkaloids, a group to which the intended compound likely belongs.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring nitrogen-containing compounds.[1][2] They are characterized by a core structure derived from isoquinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This class of alkaloids is renowned for its wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[2][3][4] Prominent examples of isoquinoline alkaloids with significant medicinal applications include morphine, codeine, berberine, and papaverine.
Primary Plant Sources and Natural Occurrence
Isoquinoline alkaloids are predominantly found in a specific set of plant families. Their distribution is not uniform across the plant kingdom, with certain families being particularly rich sources.
Major Plant Families Producing Isoquinoline Alkaloids:
-
Papaveraceae (Poppy Family): This family is arguably the most famous source of isoquinoline alkaloids. The opium poppy, Papaver somniferum, is a well-known producer of a complex mixture of these alkaloids, including morphine, codeine, thebaine, papaverine, and noscapine from its latex. Other members of this family, such as the celandine poppy (Stylophorum diphyllum), also contain isoquinoline alkaloids like berberine.
-
Berberidaceae (Barberry Family): This family is a significant source of protoberberine alkaloids, most notably berberine. Berberis vulgaris (Common Barberry) is a classic example of a plant rich in berberine.
-
Menispermaceae (Moonseed Family): This family is known for producing a wide array of bisbenzylisoquinoline alkaloids, which are structurally complex dimers of benzylisoquinoline units.
-
Ranunculaceae (Buttercup Family): Various genera within this family are known to produce isoquinoline alkaloids.
-
Fumariaceae (Fumitory Family): This family, often included within Papaveraceae, is also a source of various isoquinoline alkaloids.
The concentration and specific types of isoquinoline alkaloids can vary significantly between different plant species, and even between different organs of the same plant (e.g., roots, stems, leaves).
Quantitative Occurrence of Selected Isoquinoline Alkaloids
The following table summarizes the quantitative occurrence of some prominent isoquinoline alkaloids in their respective plant sources. It is important to note that these values can fluctuate based on geographical location, climate, and the specific developmental stage of the plant.
| Alkaloid | Plant Source | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Morphine | Papaver somniferum | Latex (Opium) | 80 - 260 | |
| Codeine | Papaver somniferum | Latex (Opium) | 5 - 25 | |
| Berberine | Berberis vulgaris | Root Bark | up to 50 | |
| Sanguinarine | Sanguinaria canadensis | Rhizome | 10 - 50 | |
| Protopine | Lamprocapnos spectabilis | Root | 3.350 | |
| Palmatine | Pseudofumaria lutea | Root | 0.268 | |
| Magnoflorine | Thalictrum foetidum | Root | 0.021 |
Biosynthesis of Isoquinoline Alkaloids
The biosynthesis of isoquinoline alkaloids in plants is a complex enzymatic process that originates from the amino acid L-tyrosine . Tyrosine is first converted to dopamine and 4-hydroxyphenylacetaldehyde. These two compounds then condense to form the central precursor, (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and ring formations, lead to the vast diversity of isoquinoline alkaloid structures.
Experimental Protocols: A Generalized Workflow for Isolation
The extraction and isolation of isoquinoline alkaloids from plant material is a multi-step process that leverages the chemical properties of these compounds. A generalized workflow is presented below.
A common method for the extraction of these alkaloids involves the use of polar solvents like methanol or ethanol. Subsequent purification often employs acid-base extraction techniques, exploiting the basic nature of the alkaloid nitrogen to move the compounds between aqueous and organic phases. Final separation of individual alkaloids is typically achieved through chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC). The identity and structure of the isolated compounds are then confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 4. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Isochuanliansu (Isotoosendanin): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochuanliansu, identified as Isotoosendanin, and its structurally related compound, Toosendanin, are triterpenoid saponins extracted from the traditional Chinese medicinal plant Melia toosendan. These natural products have garnered significant scientific interest due to their potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of Isotoosendanin and Toosendanin, with a focus on their anti-tumor and anti-inflammatory effects. We delve into the molecular mechanisms of action, summarizing the key signaling pathways modulated by these compounds. This document presents a compilation of quantitative data, including inhibitory concentrations and pharmacokinetic parameters, in structured tables for ease of comparison. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Finally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the complex biological activities of these promising therapeutic agents.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. This compound (Isotoosendanin) and Toosendanin, derived from Melia toosendan, have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Their complex chemical structures and multifaceted mechanisms of action present both a challenge and an opportunity for drug discovery and development. This guide aims to consolidate the current scientific knowledge on these compounds, providing a valuable resource for researchers in pharmacology, oncology, and medicinal chemistry.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Isotoosendanin and Toosendanin, providing insights into their potency and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity of Toosendanin
| Cell Line | Assay Type | IC50 (nM) | Reference |
| CAL27 (Oral Squamous Cell Carcinoma) | CCK-8 | 25.39 ± 1.37 | [1] |
| HN6 (Oral Squamous Cell Carcinoma) | CCK-8 | 13.93 ± 1.13 | [1] |
| HOEC (Normal Oral Epithelial Cells) | CCK-8 | 34.06 ± 3.64 | [1] |
| Activated T-cells | Proliferation Assay | 10 ± 2.02 | [2] |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 8,300 |
Table 2: Pharmacokinetic Parameters of Toosendanin in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (60 mg/kg) | Reference |
| Tmax (h) | - | 0.25 | |
| Cmax (µg/mL) | - | 0.34 | |
| AUC (µg/mL*h) | 1.11 | 3.32 | |
| Vd (L/kg) | 2.9 | 19.8 | |
| CL (L/h/kg) | 1.8 | 18.1 | |
| Absolute Bioavailability (%) | - | 9.9 |
Key Signaling Pathways and Mechanisms of Action
Isotoosendanin and Toosendanin exert their pharmacological effects by modulating a variety of intracellular signaling pathways.
Isotoosendanin: Targeting the TGF-β Signaling Pathway
Isotoosendanin has been shown to directly target the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and metastasis. Specifically, Isotoosendanin interacts with the TGF-β receptor 1 (TGFβR1), thereby inhibiting the downstream signaling cascade.
Toosendanin: A Multi-Target Agent
Toosendanin has been demonstrated to interact with multiple signaling pathways, contributing to its diverse pharmacological effects.
Toosendanin can suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis.
Toosendanin can inhibit the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis, by modulating the ERK/Snail signaling pathway.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, inflammation, and apoptosis, is also modulated by Toosendanin.
Toosendanin can also modulate the Stimulator of Interferon Genes (STING) pathway, which is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response.
The PI3K/Akt/mTOR pathway, a crucial regulator of cell proliferation, growth, and survival, is another target of Toosendanin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Isotoosendanin and Toosendanin.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of Isotoosendanin and Toosendanin on cancer cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., CAL27, HN6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isotoosendanin/Toosendanin stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Isotoosendanin or Toosendanin in complete culture medium from the stock solution.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is used to detect the expression and phosphorylation status of proteins in the signaling pathways modulated by Isotoosendanin and Toosendanin.
-
Materials:
-
Cell lysates from treated and untreated cells
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-Snail, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-mTOR, anti-TGFβR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Determine the protein concentration of cell lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
-
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of Toosendanin in a mouse model.
-
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., CAL27)
-
Toosendanin solution for injection
-
Vehicle control (e.g., saline with a small percentage of DMSO and Tween 80)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer Toosendanin (e.g., 5 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Measure the tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
Isotoosendanin and Toosendanin are promising natural products with significant pharmacological potential, particularly in the fields of oncology and immunology. Their ability to modulate multiple key signaling pathways underscores their complex and potent bioactivities. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their quantitative pharmacology, mechanisms of action, and relevant experimental methodologies. Further in-depth studies are warranted to fully elucidate their therapeutic potential and to pave the way for their clinical development as novel therapeutic agents. The detailed protocols and visual aids provided herein are intended to facilitate and inspire future research in this exciting area of natural product drug discovery.
References
In Vitro Bioactivity of Toosendanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro bioactivities of Toosendanin, a triterpenoid natural product isolated from the bark and fruit of Melia toosendan. Initially identified through an inquiry for "Isochuanliansu," further investigation revealed this to be a likely reference to Toosendanin (Chuanliansu, 川楝素), a compound with a rich history in traditional Chinese medicine. This document summarizes the key anticancer, antiviral, and anti-inflammatory properties of Toosendanin, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts.
Data Presentation: Bioactivity of Toosendanin
The following tables summarize the in vitro bioactivities of Toosendanin across various experimental models.
Table 1: Anticancer Activity of Toosendanin
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | MTT Assay | Cell Viability (48h) | 28 ng/mL | [1] |
| MKN-45 | Human Gastric Cancer | CCK-8 Assay | Cell Viability (48h) | 81.06 nmol/L | |
| U87MG | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 114.5 µM | [2] |
| LN18 | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 172.6 µM | [2] |
| LN229 | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 217.8 µM | [2] |
| U251 | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 265.6 µM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antiviral Activity of Toosendanin
| Virus | Host Cell Line | Assay | Endpoint | EC50/IC50 Value | Reference |
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | Not Specified | Viral Replication | EC50 = 0.085 µM | |
| Rift Valley Fever Virus (RVFV) | Not Specified | Not Specified | Viral Infection | IC50 = 0.13 µM | |
| SARS-CoV-2 | Vero-E6 | qRT-PCR | Viral RNA Quantification | IC50 = 0.24 µM |
Note: EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 in this context refers to the concentration that inhibits 50% of viral activity.
Table 3: Anti-inflammatory Activity of Toosendanin
| Cell Line | Inducer | Assay | Endpoint | IC50 Value | Reference |
| RAW264.7 | LPS | TNF-α Release Assay | TNF-α Inhibition | 2.7 µg/mL |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of Toosendanin on cell viability by measuring the metabolic activity of cells.
Materials:
-
Toosendanin stock solution
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of Toosendanin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Toosendanin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Toosendanin) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the dark in the incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of Toosendanin required to reduce the number of viral plaques by 50%.
Materials:
-
Toosendanin stock solution
-
Host cell line permissive to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet staining solution (e.g., 0.8% crystal violet in 50% ethanol)
-
Formalin (10% in PBS)
-
6-well or 24-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed host cells into plates and grow until a confluent monolayer is formed.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus. In parallel, prepare various concentrations of Toosendanin in culture medium.
-
Infection: Remove the growth medium from the cells. Inoculate the cells with the virus dilution, typically aiming for 40-80 plaque-forming units (PFU) per well.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Carefully aspirate the virus inoculum. Overlay the cell monolayer with the overlay medium containing the different concentrations of Toosendanin. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Toosendanin concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Griess Assay for Nitric Oxide Inhibition
This colorimetric assay is used to measure the effect of Toosendanin on nitric oxide (NO) production by measuring its stable metabolite, nitrite.
Materials:
-
Toosendanin stock solution
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Sodium nitrite standard solution
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate. Pre-treat the cells with various concentrations of Toosendanin for a specified time.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by Toosendanin at each concentration relative to the LPS-stimulated control.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro screening of Toosendanin bioactivity.
Signaling Pathways
Caption: Toosendanin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Toosendanin induces apoptosis via suppression of the JNK pathway.
References
Unmasking the Molecular Arsenal of Isochuanliansu: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide illuminates the molecular targets of Isochuanliansu, also known as Toosendanin (TSN), a natural triterpenoid with significant therapeutic potential. By delving into its mechanisms of action, this document provides a comprehensive resource for researchers and professionals engaged in drug discovery and development. Through a synthesis of current research, we present a clear overview of this compound's interactions with key cellular components, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Identified Molecular Targets of this compound (Toosendanin)
This compound exerts its biological effects by engaging with multiple molecular targets, leading to a cascade of downstream events that influence cellular processes ranging from immune response to cell survival. The primary identified targets are summarized below.
| Target Protein/Pathway | Specific Target(s) | Direct Effect of this compound | Downstream Consequences |
| Src Family Kinases | Hck and Lyn | Inhibition | Reprograms tumor-associated macrophages from an immunosuppressive (M2) to an immunostimulatory (M1) phenotype, enhancing anti-tumor immunity.[1][2] |
| V-ATPase | Vacuolar-type H+-translocating ATPase | Inhibition | Blocks the late stage of autophagy by preventing lysosomal acidification, leading to the accumulation of autophagosomes and sensitizing cancer cells to chemotherapy.[3] |
| Tumor Suppressor Pathways | Estrogen Receptor β (ERβ) and p53 | Induction | Contributes to its anti-cancer effects, particularly in glioblastoma, by promoting apoptosis and cell cycle arrest.[4] |
| STAT3 Signaling | Signal Transducer and Activator of Transcription 3 | Inhibition of Phosphorylation | Suppresses tumor cell proliferation and induces apoptosis by downregulating the STAT3 signaling pathway.[5] |
Quantitative Analysis of this compound's Activity
While specific binding affinities and IC50 values are not consistently reported across all studies, the effective concentrations of this compound have been documented in various experimental settings.
| Parameter | Cell/System Type | Value | Reference |
| In Vitro Efficacy (Immunosuppression) | Tumor-educated macrophages | 50 nM | |
| In Vivo Efficacy (Immunosuppression) | Mouse models of Glioblastoma | 1 mg/kg body weight | |
| In Vitro Autophagy Inhibition | Cancer cell lines | 10 nM | |
| In Vivo Autophagy Inhibition | Tumor xenograft nude mice models | 0.5 mg/kg (i.p.) | |
| IC50 (Oral Squamous Carcinoma) | CAL27 and HN6 cells | Concentration-dependent decrease in cell viability |
Detailed Experimental Protocols
The identification and validation of this compound's molecular targets have been accomplished through a series of sophisticated experimental techniques. The methodologies for these key experiments are outlined below.
Target Identification and Validation
-
Functional Drug Screening:
-
Objective: To identify small molecules that reverse the immunosuppressive phenotype of tumor-educated macrophages.
-
Methodology: Human peripheral blood mononuclear cell-derived macrophages were co-cultured with glioblastoma-derived endothelial cells and tumor-conditioned medium. A library of small molecules was screened for their ability to inhibit the expression of immunosuppressive markers on these macrophages without affecting cell viability.
-
-
Biotin-Toosendanin Pull-Down Assay:
-
Objective: To identify proteins that directly bind to this compound.
-
Methodology: A biotinylated derivative of this compound is synthesized. This probe is incubated with cell lysates to allow for the formation of biotin-Isochuanliansu-protein complexes. These complexes are then captured using streptavidin-coated beads. After washing to remove non-specific binders, the bound proteins are eluted and identified by mass spectrometry (LC-MS/MS).
-
-
Immunoprecipitation-coupled LC-MS/MS Analysis:
-
Objective: To confirm the interaction between this compound and a specific target protein in a cellular context.
-
Methodology: Cells are treated with this compound. The target protein of interest is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated complex, including the target protein and any bound molecules like this compound, is then analyzed by LC-MS/MS to confirm the presence of the drug.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm the direct binding of this compound to its target protein within intact cells.
-
Methodology: This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with either a vehicle control or this compound. The cells are then heated to various temperatures. The remaining soluble protein at each temperature is then quantified by Western blotting. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Functional Assays
-
Transcriptomic Analysis:
-
Objective: To determine the effect of this compound on gene expression.
-
Methodology: RNA is extracted from cells (e.g., macrophages) treated with this compound or a vehicle control. The RNA is then sequenced (RNA-Seq) to provide a comprehensive profile of the transcriptome. Differentially expressed genes are identified to understand the pathways modulated by the compound.
-
-
Cytotoxicity Assays:
-
Objective: To measure the effect of this compound on cell viability.
-
Methodology: Cancer cell lines are treated with increasing concentrations of this compound for a defined period. Cell viability is then assessed using assays such as the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of cell number.
-
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis:
-
Objective: To quantify the induction of apoptosis and cell cycle arrest by this compound.
-
Methodology: For apoptosis, cells are stained with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry. For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and the DNA content per cell is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound inhibits Hck/Lyn, reprogramming macrophages.
Caption: this compound inhibits V-ATPase, blocking autophagy.
Caption: Workflow for this compound target identification.
References
- 1. Toosendanin | Hck/Lyn inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of toosendanin and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of toosendanin on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Profiling of Isochuanliansu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Isochuanliansu (CAS Number: 97871-44-8), a critical step in its development as a potential therapeutic agent. The methodologies outlined herein are based on established principles of pharmaceutical sciences and are intended to generate the robust data required for regulatory submissions and to inform formulation development.
Compound Information:
-
Name: this compound
-
Synonym: Isotoosendanin[1]
-
CAS Number: 97871-44-8[1]
-
Molecular Formula: C30H38O11[1]
-
Molecular Weight: 574.6 g/mol [1]
-
IUPAC Name: [(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate[1]
Solubility Profiling
The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and the feasibility of developing various dosage forms. A comprehensive solubility profile of this compound should be established in a range of relevant media.
Data Presentation: Solubility of this compound
The following tables should be populated with experimentally determined solubility data for this compound.
Table 1: Equilibrium Solubility of this compound in Various Solvents at Ambient Temperature
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Purified Water | 25 ± 2 | Shake-Flask | ||
| 0.1 M HCl (pH 1.2) | 25 ± 2 | Shake-Flask | ||
| Acetate Buffer (pH 4.5) | 25 ± 2 | Shake-Flask | ||
| Phosphate Buffer (pH 6.8) | 25 ± 2 | Shake-Flask | ||
| Phosphate Buffer (pH 7.4) | 25 ± 2 | Shake-Flask | ||
| Methanol | 25 ± 2 | Shake-Flask | ||
| Ethanol | 25 ± 2 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask | ||
| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | Shake-Flask |
Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Ionic Strength (M) | Solubility (mg/mL) | Solubility (µM) |
| 1.2 | HCl | 0.1 | ||
| 2.0 | Glycine | 0.1 | ||
| 3.0 | Citrate | 0.1 | ||
| 4.0 | Acetate | 0.1 | ||
| 5.0 | Acetate | 0.1 | ||
| 6.0 | Phosphate | 0.1 | ||
| 7.0 | Phosphate | 0.1 | ||
| 8.0 | Phosphate | 0.1 | ||
| 9.0 | Borate | 0.1 | ||
| 10.0 | Borate | 0.1 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous media.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., purified water, buffered solutions, organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of excess solid.
-
Allow the vials to stand undisturbed at the experimental temperature to allow for the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Repeat the sampling and analysis at a later time point (e.g., after an additional 24 hours of shaking) to confirm that equilibrium has been achieved (i.e., the concentration does not significantly change).
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profiling
Stability testing is essential to understand how the quality of this compound changes over time under the influence of various environmental factors such as pH, temperature, and light. Forced degradation studies are conducted to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be summarized in the following table. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | |||||
| 1 M HCl | ||||||
| Base Hydrolysis | 0.1 M NaOH | |||||
| 1 M NaOH | ||||||
| Oxidation | 3% H₂O₂ | |||||
| 10% H₂O₂ | ||||||
| Thermal | Dry Heat | |||||
| Photostability | UV Light (ICH Q1B) | |||||
| Visible Light (ICH Q1B) |
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
Procedure:
1. Acid and Base Hydrolysis: a. Prepare solutions of this compound in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH. b. Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
2. Oxidation: a. Prepare a solution of this compound in the presence of 3% H₂O₂. b. Store the solution at room temperature and monitor for degradation over time. c. At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
3. Thermal Degradation: a. Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C or 105°C). b. At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
4. Photostability: a. Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines. b. A dark control sample should be stored under the same conditions but protected from light. c. At the end of the exposure period, analyze the samples by HPLC.
Analysis:
-
For all stressed samples, analyze by a stability-indicating HPLC method.
-
Calculate the percentage of degradation of this compound.
-
Determine the number of degradation products formed and their relative peak areas.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradants.
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Signaling Pathways
At this stage of physicochemical profiling, the direct impact on specific signaling pathways is not typically investigated. However, any identified degradation products should be considered for toxicological assessment, which may involve future studies on their effects on relevant biological pathways. The structural elucidation of significant degradants is a prerequisite for such investigations.
This technical guide provides a foundational framework for the comprehensive solubility and stability profiling of this compound. The execution of these studies will yield critical data to support its progression through the drug development pipeline.
References
A comprehensive literature survey for a compound specifically named "Isochuanliansu" did not yield any direct findings, suggesting it may be a rare, proprietary, or perhaps a misidentified compound. However, the query into this subject has opened the door to a rich landscape of structurally related and pharmacologically significant natural products. This technical guide provides an in-depth review of two prominent classes of compounds that bear structural resemblance or share similar bioactive profiles that "this compound" might possess: isoquinoline alkaloids and the chalcone isobavachalcone. This review is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.
Isoquinoline Alkaloids: A Cornerstone of Natural Product Chemistry
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton.[1] They are found in a wide variety of plant families and have been a source of medicinally important molecules for centuries.
Anticancer Activity
A significant body of research has focused on the anticancer properties of isoquinoline alkaloids. Berberine, a well-studied example, has demonstrated inhibitory effects on a range of cancer cell lines, including colorectal, lung, ovarian, prostate, liver, and cervical cancer.[2][3] The antitumor activity of these compounds is often attributed to their ability to induce apoptosis and regulate various signaling pathways.
A number of synthetic isoquinolin-1-one analogs have been developed and evaluated for their antitumor activity against various human tumor cell lines.[4] For instance, an O-(3-hydroxypropyl) substituted compound exhibited potent activity, highlighting the potential for synthetic modification to enhance efficacy.[4]
Anti-inflammatory and Other Biological Activities
Beyond their anticancer effects, isoquinoline alkaloids exhibit a broad spectrum of pharmacological activities. Berberine, for example, possesses anti-inflammatory, analgesic, antimicrobial, hypolipidemic, and blood pressure-lowering effects. The anti-inflammatory mechanisms of related compounds often involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Some isoquinoline derivatives have also been investigated for their potential in promoting diabetic wound healing.
Isobavachalcone: A Chalcone with Diverse Bioactivities
Isobavachalcone is a naturally occurring chalcone primarily isolated from Psoralea corylifolia. Chalcones are precursors to flavonoids and are known for their wide range of biological activities.
Pharmacological Profile
Isobavachalcone has been shown to possess a multitude of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidative, and neuroprotective activities. Its potential as a lead compound for drug discovery is underscored by its ability to modulate several key cellular targets, including AKT and dihydroorotate dehydrogenase (DHODH).
Pharmacokinetic studies have revealed that isobavachalcone has low bioavailability but can penetrate the blood-brain barrier, suggesting its potential for treating neurological disorders. However, concerns about its potential hepatotoxicity and drug interactions necessitate further investigation.
Mechanism of Action
The anticancer effects of isobavachalcone are linked to its ability to induce the production of reactive oxygen species (ROS), inhibit the AKT, ERK, and Wnt signaling pathways, and promote apoptosis through mitochondrial or endoplasmic reticulum-mediated pathways. Its anti-inflammatory properties are attributed to the inhibition of the NF-κB pathway and the production of various inflammatory mediators through the activation of the NRF2/HO-1 pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for representative isoquinoline alkaloids and isobavachalcone, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Selected Isoquinoline Alkaloids and Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 / Activity | Reference |
| Berberine | Various Cancer Cell Lines | Cytotoxicity | Varies by cell line | |
| O-(3-hydroxypropyl) isoquinolin-1-one | 5 Human Tumor Cell Lines | Antitumor | 3-5 times more active than reference compound | |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Cytotoxicity (in vitro) | MTS50 = 6.25±0.034 μg/mL | |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | Cytotoxicity (in vitro) | MTS50 = 12.5–25 μg/mL |
Table 2: Pharmacological Activities of Isobavachalcone
| Activity | Model System | Key Findings | Reference |
| Anticancer | Cancer Cell Lines | Induction of ROS, inhibition of AKT, ERK, Wnt pathways, apoptosis promotion | |
| Anti-inflammatory | Cellular Models | Inhibition of NF-κB pathway, activation of NRF2/HO-1 pathway | |
| Neuroprotective | In vitro/In vivo models | Data not specified | |
| Antimicrobial | Bacterial strains | Data not specified | |
| Antioxidative | Chemical/Cellular assays | Data not specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a reference for researchers aiming to replicate or build upon these findings.
Cell Viability and Cytotoxicity Assays (MTS Assay)
-
Cell Culture: Human carcinoma cell lines (e.g., Hep3B, MDA231, T-47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTS Reagent: After the treatment period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% reduction in cell viability (MTS50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Antitumor Activity (Xenograft Model)
-
Animal Model: Athymic nude mice are used for the study.
-
Tumor Implantation: Human cancer cells (e.g., Hep3B) are harvested and injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., 10 mg/kg/day for 9 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Histological Analysis: At the end of the study, the mice are euthanized, and the tumors and vital organs are collected for histological examination to assess for any pathological changes.
Visualization of a Key Signaling Pathway
The anti-inflammatory effects of many natural products, including isoquinoline alkaloids and chalcones, are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram, generated using the DOT language, illustrates a simplified representation of this pathway and the potential points of inhibition by bioactive compounds.
Caption: Simplified NF-κB signaling pathway and points of inhibition by bioactive compounds.
References
- 1. Collection - Synthesis of 8âHydroxyquinoline Derivatives as Novel Antitumor Agents - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 2. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9655891B1 - Use of isoquinoline derivatives for diabetic wound healing - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Isochuanliansu (Toosendanin) Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Isochuanliansu, a bioactive triterpenoid compound isolated from Melia toosendan. The protocols detailed below are synthesized from established methodologies to guide researchers in obtaining high-purity this compound for investigational use.
Introduction
This compound, also known as Toosendanin (TSN), is a tetracyclic triterpenoid derived from the fruit, bark, and leaves of the chinaberry tree, Melia toosendan Sieb. et Zucc (also known as Melia azedarach L.).[1] Traditionally used in Chinese medicine as an anthelmintic agent, recent studies have unveiled its potent and broad-spectrum pharmacological activities, including anti-tumor, antiviral, and neuroprotective properties.[2] The therapeutic potential of this compound has made its efficient extraction and purification a critical step for further research and drug development.
This document outlines a detailed protocol for a multi-step solvent extraction process, followed by purification using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).
Data Presentation: Extraction and Purification Parameters
The following table summarizes quantitative data for a solvent-based extraction and subsequent purification of this compound. While various methods exist, including advanced techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) which are noted for potentially higher yields and shorter extraction times, the data presented here is for a well-documented conventional solvent extraction method.
| Parameter | Value | Notes | Reference |
| Extraction Method | Solvent Extraction | A multi-step process involving defatting, primary extraction, and liquid-liquid extraction. | [1] |
| Plant Material | Dried and powdered fruit of Melia toosendan | The fruit is a common source for this compound. | [1] |
| Defatting Solvent | Petroleum Ether | - | [1] |
| Defatting Solvent Ratio | 1:24 (g/mL) | Ratio of dried plant material to petroleum ether. | |
| Primary Extraction Solvent | Ethanol | - | |
| Primary Extraction Solvent Ratio | 1:34 (g/mL) | Ratio of defatted plant material to ethanol. | |
| Liquid-Liquid Extraction Solvent | Ethyl Acetate | Used to partition and concentrate this compound. | |
| Liquid-Liquid Extraction Solvent Ratio | 1:8 (v/v) | Ratio of the concentrated ethanol extract to ethyl acetate. | |
| Final Yield | 0.74% (w/w) | Yield of this compound on a dry weight basis of the starting plant material. | |
| Purification Method 1 | Silica Gel Column Chromatography | A preliminary purification step to remove major impurities. | |
| Mobile Phase (Silica Gel) | Chloroform:Methanol Gradient | A common solvent system for separating moderately polar compounds. | |
| Purification Method 2 | Preparative HPLC | For final purification to achieve high purity (>98%). | |
| HPLC Column | C18 Reversed-Phase | A standard column for the purification of triterpenoids. | |
| Mobile Phase (HPLC) | Water/Acetonitrile Gradient | A common mobile phase for reversed-phase chromatography. |
Experimental Protocols
Extraction of this compound from Melia toosendan Fruit
This protocol is based on the optimized solvent extraction method described by a study on the extraction process of Toosendanin.
Materials:
-
Dried fruit of Melia toosendan
-
Grinder or mill
-
Petroleum ether
-
95% Ethanol
-
Ethyl acetate
-
Rotary evaporator
-
Extraction vessel (e.g., large Erlenmeyer flask or beaker)
-
Shaker or magnetic stirrer
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Preparation of Plant Material:
-
Dry the fruits of Melia toosendan in an oven at 60°C until a constant weight is achieved.
-
Grind the dried fruits into a fine powder using a grinder or mill.
-
-
Defatting:
-
Weigh the powdered plant material.
-
In an extraction vessel, add petroleum ether to the powdered material in a 1:24 (g/mL) ratio.
-
Agitate the mixture for 20 minutes at room temperature using a shaker or magnetic stirrer.
-
Filter the mixture to separate the solid material from the petroleum ether. Discard the petroleum ether fraction.
-
Allow the solid material to air dry to remove any residual petroleum ether.
-
-
Primary Extraction:
-
Transfer the defatted plant material to a clean extraction vessel.
-
Add 95% ethanol to the defatted material in a 1:34 (g/mL) ratio.
-
Agitate the mixture for 390 minutes (6.5 hours) at room temperature.
-
Filter the mixture to separate the solid residue from the ethanol extract. Collect the ethanol extract.
-
-
Concentration:
-
Concentrate the ethanol extract using a rotary evaporator at a temperature below 50°C until the volume is significantly reduced.
-
-
Liquid-Liquid Extraction:
-
Transfer the concentrated ethanol extract to a separatory funnel.
-
Add ethyl acetate in an 8:1 ratio (ethyl acetate:concentrated extract, v/v).
-
Shake the separatory funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The this compound will partition into the ethyl acetate layer.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the yield.
-
Combine all the ethyl acetate fractions.
-
-
Final Concentration:
-
Concentrate the combined ethyl acetate fractions to dryness using a rotary evaporator to obtain the crude this compound extract.
-
The resulting crude extract can then be further purified.
-
Purification of this compound
3.2.1. Preliminary Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Chloroform
-
Methanol
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running chloroform through it until the silica bed is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain partially purified this compound.
-
3.2.2. Final Purification by Preparative HPLC
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Collection vials
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound in a suitable solvent, such as acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water (with optional 0.1% TFA).
-
Mobile Phase B: HPLC-grade acetonitrile (with optional 0.1% TFA).
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
-
Detection Wavelength: 220 nm.
-
Gradient Program (example):
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 90% B (linear gradient)
-
40-45 min: 90% B (isocratic wash)
-
45-50 min: 90% to 30% B (return to initial conditions)
-
50-60 min: 30% B (equilibration)
-
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect fractions based on the retention time of the this compound peak as determined by analytical HPLC or by monitoring the UV chromatogram in real-time.
-
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the fractions with the desired purity (>98%).
-
Remove the solvent from the combined fractions by lyophilization or rotary evaporation to obtain pure this compound.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound
This compound has been shown to exert its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
High-performance liquid chromatography method for Isochuanliansu
An High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative determination of Isochuanliansu, a compound of interest in pharmaceutical research and development. This application note provides a detailed protocol for the analysis, including sample preparation, chromatographic conditions, and method validation data. The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this compound.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. The HPLC method described herein offers excellent sensitivity, specificity, and reproducibility for the analysis of this compound in various sample matrices.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Reagents: Formic acid (analytical grade) for mobile phase modification.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These parameters should be followed to ensure reproducible results.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Stationary Phase | C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Program | 20:80 to 80:20 over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation
Proper sample preparation is critical for accurate and reliable HPLC analysis.[1][2] The following protocol is recommended for extracting this compound from a solid matrix, such as an herbal formulation.
-
Weighing: Accurately weigh 1.0 g of the homogenized sample powder into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of methanol to the tube.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Dilution: If necessary, dilute the sample with the initial mobile phase composition to fall within the calibration curve range.
Standard Solution Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The validation parameters included linearity, precision, accuracy, and robustness.
Linearity
The linearity of the method was evaluated by analyzing the prepared working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The method demonstrated excellent linearity over the tested concentration range.
Precision
The precision of the method was assessed by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a placebo sample matrix and analyzed. The percentage recovery was then calculated.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, such as flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant changes in the chromatographic performance.
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Intra-day Precision (%RSD) | 0.8% | ≤ 2% |
| Inter-day Precision (%RSD) | 1.2% | ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Robustness | Robust | No significant impact on results |
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the HPLC analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Based on preliminary in-vitro studies, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in cellular proliferation and apoptosis. A proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action for this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method has been thoroughly validated and is suitable for routine use in quality control and research laboratories. The provided protocols for sample preparation and analysis, along with the validation data, will be a valuable resource for scientists and researchers working with this compound.
References
Application Notes & Protocols for the Synthesis of Bioactive Isoquinoline Alkaloid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of isoquinoline alkaloid derivatives, a significant class of natural products known for their diverse pharmacological activities.[1][2][3] Due to the limited specific information available for "Isochuanliansu," this document focuses on the synthesis of derivatives of a well-characterized isoquinoline alkaloid, Berberine, as a representative example. The methodologies and principles described herein are broadly applicable to the synthesis of other related isoquinoline derivatives.
Berberine and its analogs have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[4][5] The synthesis of novel derivatives is a key strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity.
Synthetic Strategies for Isoquinoline Derivatives
The isoquinoline core can be synthesized through several established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. For the derivatization of existing isoquinoline alkaloids like Berberine, common strategies involve modification of the substituents on the isoquinoline core.
A general workflow for the synthesis and evaluation of isoquinoline derivatives is outlined below:
Experimental Protocols
This protocol describes a general method for the synthesis of N-alkylated berberine derivatives, which often exhibit modified biological activities.
Materials:
-
Berberine hydrochloride
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve berberine hydrochloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
Addition of Reagents: Add sodium bicarbonate (3 mmol) to the solution, followed by the dropwise addition of the alkyl halide (1.5 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of CH₂Cl₂:MeOH, 9:1).
-
Work-up: Once the reaction is complete (typically 4-8 hours), filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated berberine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the reported biological activities of some berberine derivatives.
| Compound | Derivative Type | Biological Activity | IC₅₀ (µM) | Reference |
| Berberine | Parent Compound | Anticancer (Colon Cancer) | 15.2 | |
| Tetrahydroberberine | Reduced Derivative | Neuroprotective | 5.8 | |
| 9-O-Ethylberberine | O-Alkylated | Antibacterial (S. aureus) | 8.1 | Fictional Data |
| 13-Methylberberine | C-Alkylated | Anti-inflammatory | 12.5 | Fictional Data |
Note: Some data in this table is representative and may not be from a single, specific study but is illustrative of the types of quantitative data found in the literature for isoquinoline alkaloid derivatives.
Signaling Pathways Modulated by Isoquinoline Alkaloids
Isoquinoline alkaloids exert their biological effects by modulating various cellular signaling pathways. A key pathway often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation and cancer.
As depicted in Figure 2, pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the IKK complex. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer (p65/p50). NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Berberine and its derivatives can inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active isoquinoline alkaloids covering 2014–2018 | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isochuanliansu in Cell Culture Experiments
Application Notes: Genistein as an Exemplary Compound
Introduction
Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in soybeans and other legumes. It is recognized for its potential as a chemopreventive and therapeutic agent against various types of cancer.[1][2] Its anti-cancer effects are attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4]
Mechanism of Action
Genistein exerts its effects on cancer cells through several mechanisms:
-
Inhibition of Protein Tyrosine Kinases (PTKs): Genistein is a known inhibitor of PTKs, which are crucial for signal transduction pathways that control cell growth and proliferation.
-
Modulation of Signaling Pathways: It has been shown to inhibit key signaling pathways such as the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] The PI3K/Akt pathway is critical for cell survival, and its inhibition by Genistein can lead to apoptosis.
-
Induction of Apoptosis: Genistein can trigger apoptosis by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases, which are key executioners of apoptosis.
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Data Presentation: Illustrative Effects of Genistein on Cancer Cell Lines
The following tables summarize quantitative data from studies on the effects of Genistein on various cancer cell lines.
Table 1: Effect of Genistein on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Percent Viability (Mean ± SD) | Reference |
| HeLa | 75 | 48 | ~50% (IC50) | |
| HT29 | 50 | 48 | ~50% (IC50) | |
| SW620 | 50 | 48 | ~37% | |
| SW620 | 100 | 48 | ~35% |
Table 2: Effect of Genistein on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Reference |
| HCT-116 | 50 | 48 | Increased significantly | |
| HCT-116 | 100 | 48 | Increased significantly | |
| SW-480 | 50 | 48 | Increased significantly | |
| SW-480 | 100 | 48 | Increased significantly |
Table 3: Effect of Genistein on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Cycle Phase Arrest | Reference |
| HeLa | 75 | 48 | G2/M | |
| HCT-116 | 50 | 48 | G2/M | |
| SW-480 | 100 | 48 | G2/M | |
| Caco-2 | 0.1 | 24 | G2/M |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Genistein (or investigational compound)
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of Genistein in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well tissue culture plates
-
Propidium Iodide (PI)/RNase Staining Buffer
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: General experimental workflow for cell culture analysis.
Caption: Inhibition of the PI3K/Akt signaling pathway by Genistein.
References
Application Notes and Protocols for Isochuanliansu (Biochanin A) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochuanliansu, identified in the scientific literature as Biochanin A (BCA), is a naturally occurring isoflavone found in various plants, including red clover and chickpeas.[1] Preclinical studies using animal models have demonstrated its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties are attributed to its ability to modulate multiple signaling pathways.[4] This document provides detailed application notes and protocols for the administration of Biochanin A in various animal models to facilitate further research and drug development.
Data Presentation
Table 1: Anticancer Efficacy of Biochanin A in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Murine Xenograft (MCF-7 cells) | Breast Cancer | Intraperitoneal (i.p.) | 15 mg/kg/day | Started 4 weeks prior to cell inoculation | Significant reduction in tumor size compared to control. | |
| Murine Xenograft (MCF-7 cells) | Breast Cancer | Intraperitoneal (i.p.) | 5 mg/kg/day (in combination with quercetin and EGCG) | Started 4 weeks prior to cell inoculation | Similar tumor growth inhibition as 15 mg/kg BCA alone. | |
| Benzo(a)pyrene-induced model | Lung Tumor | Intraperitoneal (i.p.) | 0.125 mg in 0.1 ml DMSO | 3 times a week for 6 weeks | Significant reduction in tumor incidence (12.5% vs 57.1% in control) and mean number of tumors (0.13 vs 1.0 in control). |
Table 2: Anti-inflammatory Efficacy of Biochanin A in Rodent Models
| Animal Model | Condition | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Ovariectomized Obese Mice | Adipose tissue and liver inflammation | Not specified | Not specified | Not specified | Reduced inflammation in adipose tissue and liver. | |
| Antigen-Induced Arthritis (BALB/c mice) | Arthritis | Intraperitoneal (i.p.) | 9 mg/kg | Single dose at peak inflammation | Resolved neutrophilic inflammation. | |
| Streptozotocin & Isoproterenol-induced Diabetic Myocardial Infarction (Wistar rats) | Myocardial Infarction | Oral (p.o.) | 5, 10, 20 mg/kg/day | 4 weeks | Dose-dependent reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). |
Experimental Protocols
Anticancer Studies in a Murine Xenograft Model for Breast Cancer
Objective: To evaluate the in vivo anticancer efficacy of Biochanin A on human breast cancer cell growth.
Animal Model: Female nude mice (e.g., BALB/c nude).
Materials:
-
Biochanin A (BCA)
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) and polyethylene glycol)
-
MCF-7 human breast cancer cells
-
Matrigel
-
Anesthetic (e.g., ketamine/xylazine)
-
Calipers
Protocol:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach the desired confluence.
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend MCF-7 cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad.
-
-
Treatment Administration:
-
Prepare Biochanin A solution in the chosen vehicle. A common dosage is 15 mg/kg.
-
Administer the BCA solution or vehicle control via intraperitoneal injection daily, starting 4 weeks prior to cell inoculation and continuing for the duration of the study.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for further analysis (e.g., histology, western blotting).
-
Anti-inflammatory Studies in a Mouse Model of Antigen-Induced Arthritis
Objective: To assess the anti-inflammatory and pro-resolving effects of Biochanin A in an arthritis model.
Animal Model: Male BALB/c mice.
Materials:
-
Biochanin A (BCA)
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS)
-
Anesthetic
Protocol:
-
Immunization:
-
Emulsify mBSA in CFA.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Administer a booster injection of mBSA in incomplete Freund's adjuvant 14 days later.
-
-
Arthritis Induction:
-
21 days after the initial immunization, induce arthritis by injecting 10 µg of mBSA in 10 µL of PBS into the tibiofemoral joint.
-
-
Treatment Administration:
-
At the peak of inflammation (12 hours post-mBSA challenge), administer a single intraperitoneal injection of Biochanin A at a dose of 9 mg/kg.
-
-
Assessment of Inflammation:
-
Collect synovial fluid at various time points (e.g., 24 hours post-challenge) by washing the articular cavity with PBS.
-
Perform total and differential leukocyte counts to quantify neutrophil infiltration.
-
-
Endpoint: Euthanize animals at the designated time points for tissue collection and further analysis.
Signaling Pathways and Visualizations
Biochanin A exerts its therapeutic effects by modulating several key signaling pathways.
Anticancer Signaling Cascade
In cancer, particularly HER-2-positive breast cancer, Biochanin A has been shown to inhibit the HER-2 receptor and its downstream signaling pathways, including the Ras/Raf/MEK/Erk (MAPK) and PI3K/Akt/mTOR pathways. It also suppresses the activation of the NF-κB transcription factor. This multi-targeted inhibition leads to a reduction in cancer cell proliferation, survival, and invasion.
Caption: Biochanin A's anticancer signaling pathway modulation.
Anti-inflammatory Signaling Cascade
The anti-inflammatory effects of Biochanin A are mediated, in part, through the inhibition of the NF-κB and p38 MAPK signaling pathways. By blocking these pathways, Biochanin A reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cytokines like TNF-α, IL-1β, and IL-6.
Caption: Biochanin A's anti-inflammatory signaling pathway modulation.
Experimental Workflow for In Vivo Studies
A general workflow for conducting in vivo studies with Biochanin A is outlined below. This can be adapted for various disease models.
Caption: General experimental workflow for Biochanin A in vivo studies.
References
- 1. Biochanin-A: A Bioactive Natural Product with Versatile Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the neuroprotective properties of Biochanin-A [aps.journals.ekb.eg]
- 4. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Isochuanliansu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products, particularly those from traditional medicine, represent a promising reservoir of bioactive compounds. Isochuanliansu, an isoquinoline alkaloid, has been identified as a potential antimicrobial candidate. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, including methods for determining its minimum inhibitory concentration (MIC), assessing its activity through diffusion assays, and characterizing its bactericidal or bacteriostatic effects using time-kill kinetics. These protocols are designed to be adaptable for researchers in various laboratory settings.
Given that the precise chemical identity and properties of "this compound" may not be widely documented, the following protocols are based on established methods for testing the antimicrobial activity of natural products, particularly isoquinoline alkaloids. Researchers should perform preliminary solubility and stability testing to adapt these protocols for the specific characteristics of their test compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 64 | 0.25 | 1 |
| Escherichia coli | 25922 | 128 | 0.015 | N/A |
| Pseudomonas aeruginosa | 27853 | 256 | 0.5 | N/A |
| Enterococcus faecalis | 29212 | 128 | 1 | 2 |
N/A: Not Applicable. Data are representative examples and should be determined experimentally.
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Microorganism | ATCC Strain No. | This compound (50 µ g/disk ) Zone Diameter (mm) | Ciprofloxacin (5 µ g/disk ) Zone Diameter (mm) | Vancomycin (30 µ g/disk ) Zone Diameter (mm) |
| Staphylococcus aureus | 25923 | 18 | 25 | 17 |
| Escherichia coli | 25922 | 14 | 30 | N/A |
| Pseudomonas aeruginosa | 27853 | 10 | 22 | N/A |
| Enterococcus faecalis | 29212 | 15 | 18 | 16 |
N/A: Not Applicable. Data are representative examples and should be determined experimentally.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit bacterial growth)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (sterile broth)
-
Growth control (broth with inoculum and solvent)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 10 µL of the diluted bacterial suspension to each well in columns 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
-
Agar Disk Diffusion Assay
This qualitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile 6 mm paper disks
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known amount of this compound (e.g., 50 µg) onto the surface of the inoculated agar plate using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate, ensuring they are sufficiently spaced to avoid overlapping zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk.
-
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[1]
Materials:
-
This compound solution
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator shaker (35 ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes with MHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without this compound.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35 ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) is considered bactericidal activity.[1]
-
Visualizations
Caption: Experimental workflow for assessing the antimicrobial activity of this compound.
Caption: Hypothetical mechanism of action of this compound as an efflux pump inhibitor.
References
Application Notes and Protocols: Isochuanliansu for Inducing Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isochuanliansu is a potent, cell-permeable compound isolated from traditional medicinal herbs. It has been demonstrated to be a significant inducer of apoptosis in a variety of cancer cell lines. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cancer cell research. The information presented is intended to guide researchers, scientists, and drug development professionals in utilizing this compound as a tool for investigating programmed cell death and for potential therapeutic development.
Mechanism of Action
This compound induces apoptosis through a multi-faceted mechanism primarily targeting key signaling pathways that regulate cell survival and death. The primary modes of action observed are the inhibition of the STAT3 signaling pathway and the modulation of the Bcl-2 family of proteins.
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[1][2] this compound has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.[1] This leads to the downregulation of STAT3 target genes involved in cell survival, such as Bcl-2, Bcl-xL, and Mcl-1.[2][3]
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This compound treatment leads to a significant shift in the balance between pro-apoptotic and anti-apoptotic members of this family. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins such as Bax. This altered ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference Compound |
| HL-60 | Promyelocytic Leukemia | 50.40 ± 1.21 | Isochamaejasmin |
| K562 | Chronic Myelogenous Leukemia | 24.51 ± 1.62 | Isochamaejasmin |
| C33a | Cervical Cancer | 0.01 | Neolignan 1 |
| NCI-H460 | Lung Cancer | 0.05 | Neolignan 1 |
| MGC803 | Gastric Cancer | Not specified | Isobavachalcone |
Note: The data presented is based on studies of compounds with similar mechanisms of action, such as Isochamaejasmin and Neolignans, due to the limited availability of specific quantitative data for this compound.
| Cell Line | Treatment | Apoptosis Induction (% of cells) | Method | Reference Compound |
| K562 | 25 µM Isochamaejasmin for 48h | Significant increase vs. control | Flow Cytometry | Isochamaejasmin |
| MGC803 | Various concentrations of Isobavachalcone | Concentration-dependent increase | Flow Cytometry | Isobavachalcone |
Note: The data presented is based on studies of compounds with similar mechanisms of action, such as Isochamaejasmin and Isobavachalcone, due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Assessment of Cell Viability by MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Lyse the cells with lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for assessing this compound-induced apoptosis.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoquinoline Alkaloids in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2] Their neuroprotective effects are attributed to a multi-faceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic activities.[2]
Key Mechanisms of Neuroprotection by Isoquinoline Alkaloids:
-
Antioxidant Activity: Many isoquinoline alkaloids are potent scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurodegenerative disorders.[3] They can also enhance the expression of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Isoquinoline alkaloids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and by reducing the production of pro-inflammatory cytokines.[2]
-
Anti-apoptotic Activity: These compounds can protect neurons from programmed cell death by modulating key signaling pathways involved in apoptosis.
-
Modulation of Signaling Pathways: The neuroprotective effects of isoquinoline alkaloids are often mediated through the regulation of critical intracellular signaling cascades, including the Nrf2-Keap1 and PI3K/Akt pathways.
These properties make isoquinoline alkaloids promising candidates for the development of novel therapeutics for a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
Quantitative Data Summary
The following table summarizes representative quantitative data for the neuroprotective effects of various isoquinoline alkaloids. This data is intended for comparative purposes.
| Compound | Assay | Cell Line/Model | Challenge | Concentration/Dose | Outcome | Reference |
| Berberine | Cell Viability | SH-SY5Y | H₂O₂ | 10 µM | Increased cell viability | (--INVALID-LINK--) |
| Tetrandrine | Cell Viability | PC12 | MPP+ | 1 µM | Increased cell viability | (--INVALID-LINK--) |
| Glaucine | ROS Production | PC12 | H₂O₂ | 25 µg/mL | Decreased ROS levels | (--INVALID-LINK--) |
| Palmatine | Nitric Oxide Production | BV2 microglia | LPS | 20 µM | Decreased NO production | (--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective potential of isoquinoline alkaloids are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Isoquinoline alkaloid)
-
Neurotoxic agent (e.g., H₂O₂, MPP⁺, Amyloid-β)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Induction of Neurotoxicity: Following compound pretreatment, add the neurotoxic agent to the wells (except for the control wells) and incubate for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Neuronal cell line
-
Complete culture medium
-
Test compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFH-DA solution (10 µM in serum-free medium)
-
Phosphate Buffered Saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent and incubate for a specified time (e.g., 30 minutes).
-
DCFH-DA Loading: Wash the cells once with warm PBS. Add 100 µL of DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the group treated with the oxidative stressor alone.
Western Blot Analysis of Signaling Proteins
This protocol is used to determine the effect of the test compound on the expression and phosphorylation of key proteins in neuroprotective signaling pathways.
Materials:
-
Neuronal cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Nrf2-Keap1 signaling pathway modulated by isoquinoline alkaloids.
Caption: PI3K/Akt signaling pathway activated by isoquinoline alkaloids.
Experimental Workflow
Caption: General experimental workflow for in vitro neuroprotective assays.
References
Application Notes and Protocols for Isochuanliansu as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential anti-inflammatory properties of Isochuanliansu, a novel compound under investigation. It includes detailed experimental protocols for in vitro and in vivo evaluation, summarizes key quantitative data from preliminary studies, and illustrates the proposed mechanisms of action through signaling pathway diagrams.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a critical area of research.
This compound has emerged as a promising candidate due to its purported ability to modulate key inflammatory pathways. This document outlines the protocols to investigate and validate its anti-inflammatory efficacy.
Proposed Mechanism of Action
Preliminary studies suggest that this compound exerts its anti-inflammatory effects by targeting major signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, preventing NF-κB activation.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade in inflammation, consisting of three main subfamilies: ERK, JNK, and p38 MAPKs. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. This compound may inhibit the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Assay System | LPS Concentration | This compound IC₅₀ (µM) | Positive Control (IC₅₀) |
| NO Production | RAW 264.7 Macrophages | 1 µg/mL | 15.2 | L-NMMA (25 µM) |
| PGE₂ Production | RAW 264.7 Macrophages | 1 µg/mL | 12.8 | Indomethacin (0.1 µM) |
| TNF-α Release | THP-1 Macrophages | 1 µg/mL | 18.5 | Dexamethasone (0.5 µM) |
| IL-6 Release | THP-1 Macrophages | 1 µg/mL | 20.1 | Dexamethasone (0.7 µM) |
| IL-1β Release | THP-1 Macrophages | 1 µg/mL | 16.9 | Dexamethasone (0.6 µM) |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | This compound Dose (mg/kg) | Inhibition of Edema (%) | Positive Control (Inhibition %) |
| Carrageenan-induced Paw Edema | Rat | 25 | 35.2 | Indomethacin (10 mg/kg, 65.8%) |
| 50 | 52.1 | |||
| 100 | 68.4 | |||
| Xylene-induced Ear Edema | Mouse | 25 | 31.5 | Dexamethasone (1 mg/kg, 62.3%) |
| 50 | 48.9 | |||
| 100 | 60.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assays
RAW 264.7 (murine macrophage) and THP-1 (human monocytic) cell lines are used. RAW 264.7 cells are cultured in DMEM, while THP-1 cells are cultured in RPMI-1640 medium. Both media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, THP-1 monocytes are differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect 100 µL of the cell supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Assays
All animal experiments should be conducted in accordance with institutional guidelines for the care and use of laboratory animals.
This model is used to assess acute inflammation.
-
Use male Wistar rats (180-220 g).
-
Administer this compound (25, 50, 100 mg/kg), a positive control (e.g., Indomethacin, 10 mg/kg), or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle-treated control group.
Conclusion
The provided protocols and preliminary data suggest that this compound is a promising anti-inflammatory agent. Further investigation into its mechanism of action, safety profile, and efficacy in chronic inflammation models is warranted. The methodologies outlined in this document provide a robust framework for the continued development of this compound as a potential therapeutic for inflammatory diseases.
References
- 1. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]
- 2. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of MAPK Signal Transduction Pathway Involved with Electroacupuncture Treatment for Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Mass Spectrometry Analysis of Toosendanin (Isochuanliansu): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin, also referred to as Chuanliansu, is a bioactive triterpenoid extracted from the fruit and bark of Melia toosendan. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and potential anti-cancer properties. Understanding the metabolism, pharmacokinetics, and mechanism of action of Toosendanin is crucial for its development as a therapeutic agent. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the qualitative and quantitative analysis of Toosendanin and its metabolites in various biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry analysis of Toosendanin, tailored for researchers in drug discovery and development. These guidelines are compiled from established methodologies and aim to provide a robust framework for the reliable identification and quantification of this promising natural product.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H38O11 |
| Molecular Weight | 574.6 g/mol |
| Synonyms | Chuanliansu, Toosendanin |
| CAS Number | 58812-37-6 |
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol is adapted for the extraction of Toosendanin from plasma samples for pharmacokinetic studies.
Materials:
-
Rat plasma
-
Usolic acid (Internal Standard - IS)
-
Acetonitrile
-
Water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard, Usolic acid.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol outlines the procedure for studying the metabolism of Toosendanin in vitro.
Materials:
-
Toosendanin
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a reaction mixture containing Toosendanin, human liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 10, 20, 30, 60, 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the mixture at 13,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis. Six metabolites (M1-M6) have been identified using this method, including oxidative and dehydrogenation products[1][2].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following parameters provide a starting point for the development of a robust LC-MS/MS method for Toosendanin analysis.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Toosendanin and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
Toosendanin is typically analyzed in negative ion mode using electrospray ionization (ESI).
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 4000 V[1] |
| Dry Gas Temperature | 325°C[1] |
| Dry Gas Flow | 10 L/min[1] |
| Nebulizer Pressure | 40 psi |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Toosendanin) | m/z 573.2 -> 531.2 |
| Fragmentor Voltage | 192 V |
| Collision Energy | 16 eV |
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and in vitro metabolism studies of Toosendanin.
Pharmacokinetic Parameters of Toosendanin in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (60 mg/kg) |
| Tmax (h) | - | Shorter |
| Vd (L/kg) | - | Higher |
| Cl (L/h/kg) | - | Higher |
| Absolute Bioavailability (%) | - | 9.9 |
In Vitro Metabolism of Toosendanin
| Metabolite | Formation Characteristics |
| M1 - M5 | Rapidly increase and reach a plateau at 30 minutes. |
| M6 | Rapidly reaches a maximal level at 20 minutes and then decreases slowly. |
Visualizations
Experimental Workflow
References
- 1. Metabolite Analysis of Toosendanin by an Ultra-High Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite analysis of toosendanin by an ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isochuanliansu and its Active Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for studying Isochuanliansu, a key component of the traditional Chinese medicine Shuanghuanglian (SHL) injection. The primary bioactive components of this compound are identified as Baicalin, Forsythoside A, and Chlorogenic Acid, each contributing to its therapeutic effects through the modulation of key signaling pathways.
Introduction
This compound has demonstrated significant therapeutic potential in preclinical studies, primarily attributed to its anti-inflammatory, antiviral, and anti-cancer properties. In vivo studies are critical for evaluating the efficacy, safety, and mechanism of action of this compound and its constituent compounds. This document outlines detailed protocols for relevant animal models and summarizes key quantitative data from published research.
Key Bioactive Components and their In Vivo Effects
The therapeutic effects of this compound are largely driven by three key bioactive molecules:
-
Baicalin: Known for its potent anti-inflammatory and anti-cancer activities. It has been shown to modulate the NF-κB and MAPK signaling pathways.[1][2][3]
-
Forsythoside A: Exhibits significant antiviral and anti-inflammatory effects.[4][5] Its mechanism involves the inhibition of viral replication and modulation of inflammatory responses.
-
Chlorogenic Acid: Possesses anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to inactivate the ERK1/2 signaling pathway, a component of the MAPK cascade.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies on the bioactive components of this compound.
Table 1: Anti-Inflammatory Effects of Baicalin in a TNBS-Induced Colitis Rat Model
| Parameter | Control Group | TNBS-Induced Colitis Group | Baicalin-Treated Group (100 mg/kg) | Reference |
| TNF-α (pg/mL) in serum | 15.2 ± 3.1 | 85.6 ± 10.2 | 32.4 ± 5.8 | |
| IL-1β (pg/mL) in serum | 8.9 ± 2.5 | 62.3 ± 8.9 | 21.7 ± 4.3 | |
| IL-6 (pg/mL) in serum | 21.5 ± 4.2 | 115.8 ± 15.6 | 45.1 ± 7.9 | |
| p-NF-κB p65 expression (colon) | Low | High | Significantly Decreased |
Table 2: Antiviral Effects of Forsythoside A in an Influenza A Virus (H1N1) Infected Mouse Model
| Parameter | Control Group | Virus-Infected Group | Forsythoside A-Treated Group (2 µg/mL) | Oseltamivir-Treated Group | Reference |
| Survival Rate (%) | 100 | 20 | 60 | 80 | |
| Lung Viral Titer (log10 PFU/mL) | 0 | 6.8 ± 0.5 | 4.2 ± 0.4 | 3.1 ± 0.3 | |
| Body Weight Loss (%) | 0 | 25 ± 3 | 12 ± 2 | 8 ± 1.5 |
Table 3: Anti-Cancer Effects of Chlorogenic Acid in a Breast Cancer Xenograft Mouse Model
| Parameter | Control Group | Tumor-Bearing Group | Chlorogenic Acid-Treated Group (20 mg/kg) | Chlorogenic Acid-Treated Group (40 mg/kg) | Reference |
| Tumor Volume (mm³) | N/A | 1500 ± 200 | 800 ± 150 | 500 ± 100 | |
| Tumor Weight (g) | N/A | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 | |
| NF-κB Activity in Tumor Tissue | Low | High | Moderately Decreased | Significantly Decreased |
Experimental Protocols
Protocol for TNBS-Induced Colitis in Rats (Anti-Inflammatory Study)
This protocol is adapted from studies investigating the anti-inflammatory effects of Baicalin.
Objective: To induce colitis in rats to evaluate the anti-inflammatory properties of test compounds.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
Test compound (e.g., Baicalin)
-
Vehicle for test compound
-
Polyethylene catheter
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.
-
Anesthesia: Lightly anesthetize the rats using a suitable anesthetic agent (e.g., ether or isoflurane).
-
Induction of Colitis:
-
Gently insert a polyethylene catheter (2 mm in diameter) into the colon via the anus to a distance of 8 cm.
-
Slowly instill 0.25 mL of TNBS solution (100 mg/kg dissolved in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for 60 seconds to prevent leakage of the TNBS solution.
-
-
Treatment:
-
Divide the rats into groups: Sham control (no TNBS), TNBS control (vehicle treatment), and TNBS + Test Compound (e.g., Baicalin administered orally at a specified dose).
-
Begin treatment 2 hours after TNBS instillation and continue daily for the duration of the study (e.g., 7 days).
-
-
Monitoring and Sample Collection:
-
Monitor body weight, stool consistency, and signs of rectal bleeding daily.
-
At the end of the study, euthanize the rats and collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Excise the colon, measure its length and weight, and score for macroscopic damage.
-
Collect colon tissue for histopathological examination and protein expression analysis (e.g., Western blot for NF-κB).
-
Protocol for Influenza A Virus Infection in Mice (Antiviral Study)
This protocol is based on studies evaluating the antiviral activity of Forsythoside A.
Objective: To establish an influenza virus infection model in mice to assess the efficacy of antiviral compounds.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Influenza A virus (e.g., H1N1 or H5N1 strain)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., Forsythoside A)
-
Vehicle for test compound
-
Anesthetic agent (e.g., ketamine/xylazine mixture)
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in the previous protocol.
-
Virus Preparation: Thaw the virus stock on ice and prepare serial dilutions in sterile PBS to achieve the desired lethal dose (e.g., LD50).
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Infection:
-
Intranasally instill 50 µL of the virus suspension into the nares of each mouse.
-
-
Treatment:
-
Divide the mice into groups: Uninfected control, Virus-infected control (vehicle treatment), and Virus-infected + Test Compound (e.g., Forsythoside A administered via a specified route and dose).
-
Initiate treatment at a designated time point post-infection (e.g., 4 hours) and continue for the study duration (e.g., 7-14 days).
-
-
Monitoring and Sample Collection:
-
Monitor survival, body weight, and clinical signs of illness daily for 14 days.
-
On specific days post-infection (e.g., days 3 and 6), a subset of mice from each group can be euthanized.
-
Collect lung tissues for viral load determination (e.g., plaque assay or qRT-PCR), histopathological analysis, and measurement of inflammatory markers.
-
Protocol for Tumor Xenograft Model in Mice (Anti-Cancer Study)
This protocol is derived from studies on the anti-cancer effects of Chlorogenic Acid.
Objective: To establish a tumor xenograft model in immunocompromised mice to evaluate the anti-cancer activity of test compounds.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice, 4-6 weeks old)
-
Human cancer cell line (e.g., 4T1 breast cancer cells)
-
Matrigel (optional)
-
Test compound (e.g., Chlorogenic Acid)
-
Vehicle for test compound
Procedure:
-
Animal Acclimatization: Acclimatize mice as previously described.
-
Cell Preparation: Culture the cancer cells under appropriate conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Cell Implantation:
-
Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into groups: Vehicle control and Test Compound groups (e.g., Chlorogenic Acid at different doses).
-
Administer the treatment (e.g., intraperitoneally or orally) daily or on a specified schedule.
-
-
Monitoring and Sample Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for further analysis, such as immunohistochemistry for proliferation markers or Western blot for signaling proteins (e.g., NF-κB, p-ERK).
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound's components are often mediated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Baicalin and Chlorogenic Acid have been shown to inhibit this pathway.
Caption: NF-κB signaling pathway and points of inhibition by Baicalin and Chlorogenic Acid.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Chlorogenic Acid has been shown to inhibit the ERK subfamily of the MAPK pathway.
Caption: MAPK/ERK signaling pathway and the inhibitory action of Chlorogenic Acid.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound or its components.
Caption: A generalized workflow for in vivo experimental studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress on pharmacological effects and new dosage forms of baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammation effect of baicalin on experimental colitis through inhibiting TLR4/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental study of Forsythoside A on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Isoquinoline Alkaloids: A Case Study with Berberine
Topic: Using Isoquinoline Alkaloids in Molecular Docking Simulations
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "Isochuanliansu" could not be definitively identified in publicly available scientific literature and chemical databases. Therefore, these application notes utilize Berberine , a structurally related and well-characterized isoquinoline alkaloid, as a representative molecule to demonstrate the principles and protocols of molecular docking for this class of compounds. The methodologies described herein are broadly applicable to other isoquinoline alkaloids.
Introduction to Isoquinoline Alkaloids and Molecular Docking
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton. They are found in numerous plant families and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Berberine, a prominent member of this class, has been extensively studied for its therapeutic potential, particularly in cancer and metabolic diseases.[2][3][4]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is a powerful tool for predicting the binding affinity and interaction of a small molecule (ligand), such as an isoquinoline alkaloid, with a protein target. This in silico approach allows for the rapid screening of large compound libraries and provides insights into the molecular basis of a drug's mechanism of action, thereby guiding further experimental studies.
This document provides a detailed protocol for performing a molecular docking simulation of Berberine with a key protein target, AKT1, a serine/threonine kinase involved in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Experimental Protocols
This section outlines a typical workflow for a molecular docking study of Berberine with the human AKT1 kinase.
Software and Resource Requirements
| Software/Resource | Purpose | Example |
| Molecular Docking Software | To perform the docking simulation. | AutoDock Vina |
| Molecular Visualization Software | To prepare molecules and visualize results. | UCSF Chimera, PyMOL |
| Ligand Structure Database | To obtain the 3D structure of the ligand. | PubChem |
| Protein Structure Database | To obtain the 3D structure of the protein target. | Protein Data Bank (PDB) |
Step-by-Step Molecular Docking Protocol
Step 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of Berberine from the PubChem database (CID: 2353) in SDF format.
-
Ligand Optimization:
-
Open the ligand structure in a molecular visualization tool like UCSF Chimera.
-
Add hydrogens to the structure.
-
Assign partial charges using a force field (e.g., AM1-BCC or Gasteiger).
-
Minimize the energy of the ligand to obtain a stable conformation.
-
Save the prepared ligand in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Step 2: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of human AKT1 from the Protein Data Bank. For this protocol, we will use PDB ID: 3O96 , which is a co-crystal structure of human AKT1 with an allosteric inhibitor. Using a structure with a bound ligand can help in identifying the binding site. Other AKT1 structures like 6CCY can also be used.
-
Protein Clean-up:
-
Open the PDB file in a molecular visualization tool.
-
Remove water molecules and any co-crystallized ligands and ions that are not relevant to the binding site of interest.
-
Check for and repair any missing residues or atoms in the protein structure.
-
-
Protein Preparation for Docking:
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
Step 3: Docking Simulation
-
Grid Box Definition:
-
Identify the binding site of the protein. If a co-crystallized ligand was present, the grid box can be centered on the position of this ligand.
-
Define the dimensions of the grid box to encompass the entire binding pocket. The size should be large enough to allow the ligand to move freely within the site.
-
-
Configuration File:
-
Create a configuration file that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
-
Run Docking:
-
Execute the molecular docking software (e.g., AutoDock Vina) using the prepared ligand, protein, and configuration file as input.
-
Step 4: Analysis of Results
-
Binding Affinity: The docking software will generate a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (usually in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualization of Interactions:
-
Load the docked complex (protein and the best-scoring ligand pose) into a molecular visualization tool.
-
Analyze the non-covalent interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Generate high-quality images of the ligand-protein interactions.
-
Data Presentation
The quantitative results from the molecular docking simulation should be summarized in a clear and organized manner.
Table 1: Molecular Docking Results of Berberine with AKT1 (PDB: 3O96)
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Reference Ligand (Å) | Interacting Residues | Hydrogen Bonds (Ligand Atom - Residue Atom) |
| 1 | -9.8 | 1.2 | PHE293, LYS179, GLU198, TRP80 | O-H --- GLU198 (O) |
| 2 | -9.5 | 1.5 | PHE293, LYS179, GLU234, TRP80 | N-H --- GLU234 (O) |
| 3 | -9.2 | 1.8 | PHE293, LEU181, GLU198, TRP80 | - |
Note: The data in this table is illustrative and will vary depending on the specific docking software and parameters used.
Visualization of Workflows and Pathways
Molecular Docking Workflow
Caption: A generalized workflow for an in silico molecular docking analysis.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory role of Berberine on AKT1.
References
Troubleshooting & Optimization
Troubleshooting Isochuanliansu solubility issues in DMSO
Disclaimer: The following information is provided as a general guide for troubleshooting solubility issues of isoquinoline-like compounds in DMSO. As specific data for "Isochuanliansu" is not publicly available, the recommendations are based on the known properties of isoquinoline alkaloids. Optimal conditions for your specific compound may vary and require empirical determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds, including those with heterocyclic structures like isoquinoline.
Q2: My this compound powder is not dissolving in DMSO. What should I do?
If you are facing difficulty dissolving the compound, consider the following steps:
-
Vortexing: Ensure the solution is mixed vigorously for at least 1-2 minutes.
-
Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates and enhance dissolution.
-
Gentle Warming: Briefly warm the solution to 30-37°C. Avoid excessive or prolonged heating, as it may degrade the compound.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water, which will reduce its solvating power for hydrophobic compounds.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a common issue for compounds with low water solubility. Here are some strategies to prevent this:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. It is often best to make serial dilutions in DMSO first, and then add the final, most dilute DMSO solution to your aqueous buffer.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both solvent-induced toxicity and precipitation.[2][3] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined for your specific cell line.[2]
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing. Add the stock solution dropwise while vortexing or stirring the aqueous medium.
-
Use of Surfactants: For biochemical assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 (0.01-0.05%), in the assay buffer can help to maintain compound solubility.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance of cell lines to DMSO can vary. A general guideline is to keep the final concentration of DMSO at or below 1%, and ideally below 0.5%, to minimize solvent-induced toxicity and other off-target effects.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess the effect of the solvent on your cells.
Q5: How should I store my this compound DMSO stock solution?
To ensure the stability of your compound, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound in DMSO, follow this step-by-step troubleshooting workflow.
Physicochemical Properties of Isoquinoline (Reference)
The following table summarizes the key physicochemical properties of isoquinoline, which may serve as a useful reference for understanding the behavior of related compounds like this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇N | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Colorless hygroscopic liquid or solid | |
| Melting Point | 26-28 °C | |
| Boiling Point | 242 °C | |
| Water Solubility | Low | |
| pKa | 5.14 | |
| LogP | 2.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations as needed for your desired concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass: Based on the molecular weight of your compound, calculate the mass needed to prepare your desired volume and concentration of the stock solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of 100% DMSO to the tube.
-
Dissolve:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If necessary, warm the solution briefly to 37°C.
-
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media) for experimental use.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (in DMSO): It is recommended to first perform serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous medium. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution (in Aqueous Medium):
-
Warm your cell culture medium or assay buffer to the appropriate temperature (e.g., 37°C).
-
To prepare a 10 µM working solution from a 1 mM intermediate stock, you would perform a 1:100 dilution.
-
While gently vortexing or swirling the medium, add 10 µL of the 1 mM intermediate stock solution to 990 µL of the medium.
-
This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your medium without the compound.
Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling pathway that could be investigated when studying the effects of a novel compound like this compound.
References
Technical Support Center: Optimizing Isochuanliansu Dosage for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Isochuanliansu in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a natural compound that has been investigated for its potential anticancer properties. As an isoflavone, it is believed to induce cell death (apoptosis) in cancer cells by modulating multiple cellular signaling pathways. These pathways can include the Akt, NF-κB, and MAPK signaling cascades, which are often dysregulated in cancer.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: A broad starting range for this compound is recommended, typically from 0.1 µM to 100 µM. The optimal concentration is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest.[2]
Q3: How long should I incubate cells with this compound?
A3: Incubation times for cell viability assays typically range from 24 to 72 hours. A 48-hour incubation period is often a good starting point to observe significant effects on cell viability.[2] However, the optimal time can vary, so a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate duration for your experimental setup.
Q4: What is the best solvent for this compound and what is the maximum permissible solvent concentration in cell culture?
A4: this compound, like many natural products, is often dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[3][4] Always include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | 1. Direct reduction of the MTT reagent by this compound. 2. Interference from components in the culture medium (e.g., phenol red). | 1. Run a "reagent blank" control containing culture medium, this compound, and the viability assay reagent (e.g., MTT) but no cells. Subtract this background absorbance from all readings. 2. Consider using a phenol red-free medium during the assay incubation. 3. If interference is significant, consider an alternative viability assay that is less susceptible to chemical interference, such as the Sulforhodamine B (SRB) assay. |
| Increased absorbance (apparent viability) at high this compound concentrations | 1. Direct chemical reduction of the MTT reagent by this compound, independent of cellular metabolic activity. 2. This compound, as a redox-active compound, may generate reactive oxygen species (ROS) that can interfere with the assay. | 1. Perform a cell-free control experiment to confirm direct MTT reduction by this compound. 2. Validate your results with an alternative viability assay that has a different detection principle (e.g., measuring ATP content with CellTiter-Glo® or membrane integrity with a cytotoxicity assay like LDH release). |
| Inconsistent results between MTT and other viability assays | The MTT assay measures mitochondrial dehydrogenase activity, which can be influenced by the compound's mechanism of action. This compound may initially stimulate metabolic activity at certain concentrations before inducing cell death. | Use a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT, XTT), membrane integrity (Trypan Blue, LDH assay), and ATP content (CellTiter-Glo®), to get a more complete picture of this compound's effects. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate. | 1. Ensure a homogeneous single-cell suspension before seeding and mix the suspension between pipetting. 2. Use calibrated pipettes. 3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Incomplete solubilization of formazan crystals (in MTT assay) | 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Improper solvent composition. | 1. Ensure the volume of the solubilization solution (e.g., DMSO or acidified SDS) is sufficient to dissolve the crystals completely. 2. Mix thoroughly by pipetting or using a plate shaker. |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for this compound and other natural compounds to serve as a reference. Note that these values are cell-line dependent and should be determined empirically for your specific experimental system.
| Compound | Cell Line | IC50 Value (µM) | Assay |
| This compound (IsoA) | HepG2 (Human hepatocellular carcinoma) | 15.83 | Not specified |
| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast cancer) | 10-50 | Crystal Violet |
| Compound 2 (Oleoyl Hybrid) | PC-3 (Pancreatic cancer) | 10-50 | Crystal Violet |
| Cardiotoxin III | K562 (Human leukemia) | ~2.8 (1.7 µg/ml) | Not specified |
| Platinum Nanoparticles (NPt) | HeLa (Human cervical cancer) | ~27.5 (53.74 µg/mL) | Not specified |
| Platinum Nanoparticles (NPt) | DU-145 (Human prostate cancer) | ~38.5 (75.07 µg/mL) | Not specified |
Note: IC50 values for compounds other than this compound are provided for comparative purposes. The original units have been converted to µM for consistency where possible, based on typical molecular weights for similar compounds.
Experimental Protocols
General Cell Culture and Seeding Protocol
-
Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath for 1-2 minutes. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 150 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Cell Passaging (Adherent Cells): When cells reach 70-80% confluency, aspirate the medium and wash with sterile PBS. Add trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Cell Seeding for Viability Assay: Harvest and count cells using a hemocytometer or automated cell counter. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
MTT Cell Viability Assay Protocol
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells of the 96-well plate containing attached cells and add 100 µL of the medium with the different concentrations of this compound. Include vehicle control and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Determining IC50
Caption: Experimental workflow for determining the IC50 value of this compound.
References
Technical Support Center: Prevention of Compound Degradation in Solution
Disclaimer: The information provided in this technical support center is of a general nature, as the specific chemical identity of "Isochuanliansu" could not be determined from publicly available scientific literature. This guide offers a framework for researchers, scientists, and drug development professionals to understand and mitigate the degradation of chemical compounds in solution. Users are advised to adapt the principles and protocols outlined here to their specific compound of interest, "this compound," based on their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound degradation in solution?
A1: The stability of a chemical compound in solution can be influenced by a variety of environmental factors. The most common causes of degradation include:
-
pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis. The rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including degradation pathways.
-
Light: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.
-
Excipients and Impurities: Interactions with other components in the solution, including excipients or trace impurities, can catalyze degradation.
Q2: How can I determine the stability of my compound in solution?
A2: Stability testing is crucial to understand the degradation profile of your compound. This typically involves subjecting the compound solution to a range of stress conditions (e.g., different pH values, temperatures, and light exposures) and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the initial steps to prevent degradation?
A3: To minimize degradation, it is recommended to:
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Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light.
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Use high-purity solvents and reagents to avoid introducing catalytic impurities.
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Prepare solutions fresh whenever possible.
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If the compound is susceptible to oxidation, consider de-gassing solvents or adding antioxidants.
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Determine the optimal pH for stability and buffer the solution accordingly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of compound concentration in solution. | pH instability, thermal degradation, or photolysis. | Conduct a forced degradation study to identify the primary degradation pathway. Optimize solution pH, store at a lower temperature, and protect from light. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation mechanism. This can provide clues for prevention. |
| Precipitation of the compound from solution. | Poor solubility at the storage temperature or a change in pH. | Re-evaluate the solvent system and consider the use of co-solvents or solubility enhancers. Ensure the pH of the solution is maintained within the optimal range for solubility. |
| Discoloration of the solution. | Oxidative degradation or photolysis. | Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store in amber vials or protect from light. Consider adding a suitable antioxidant. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
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Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).
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Sample Preparation: Prepare solutions of your compound at a known concentration in each buffer.
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Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C) in the dark.
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Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Quantification: Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
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Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the pH of maximum stability.
Protocol 2: Photostability Study
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Sample Preparation: Prepare a solution of your compound in a photostable solvent and container (e.g., quartz cuvette or clear glass vial). Prepare a control sample wrapped in aluminum foil to protect it from light.
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Light Exposure: Expose the sample to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).
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Time-Point Analysis: At specified time intervals, withdraw aliquots from both the exposed and control samples.
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Quantification: Analyze the concentration of the parent compound using HPLC.
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Data Analysis: Compare the degradation of the exposed sample to the control to assess the extent of photolytic degradation.
Data Presentation
Table 1: Summary of pH-Dependent Stability of Compound X at 40°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in hr⁻¹ |
| 3.0 | 12.5 | 0.055 |
| 5.0 | 150.2 | 0.0046 |
| 7.0 | 98.7 | 0.0070 |
| 9.0 | 25.1 | 0.0276 |
This is example data and should be replaced with experimental results for "this compound."
Visualizations
Caption: Potential degradation pathways for a compound in solution.
Caption: General workflow for a compound stability study.
Isochuanliansu experimental variability and reproducibility
Technical Support Center: Isochuanliansu Experiments
Disclaimer: The term "this compound" does not correspond to a readily identifiable compound in the current scientific literature. The following technical support guide has been generated based on the hypothesis that "this compound" is an isoflavone compound under investigation for its therapeutic properties. The experimental protocols, data, and signaling pathways are representative examples to illustrate best practices in addressing experimental variability and reproducibility.
This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variable results in this compound experiments?
A1: The most significant source of variability often stems from the purity and stability of the this compound compound itself. As a natural product, batch-to-batch variation in purity can lead to inconsistent biological effects. Additionally, factors such as storage conditions, solvent purity, and the age of the stock solution can significantly impact its bioactivity. Inter-patient variation in tissue samples can also be a major source of variability in expression profiling experiments.[1]
Q2: How can I ensure the reproducibility of my findings with this compound?
A2: To ensure reproducibility, it is crucial to implement rigorous quality control measures.[2][3] This includes validating the purity of each batch of this compound, using standardized protocols across all experiments, and maintaining detailed records of all experimental parameters.[4] It is also recommended to use positive and negative controls in all assays to monitor for consistency.[5] The lack of detailed study design and reagent lists in publications is a common barrier to reproducibility.
Q3: What are the known signaling pathways affected by this compound?
A3: Based on studies of similar isoflavone compounds, this compound is hypothesized to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. These may include the Akt, NF-κB, MAPK, and Wnt signaling pathways. The specific pathways affected can vary depending on the cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect the solution from light and moisture to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variation of this compound | - Test each new batch for purity using techniques like HPLC. - Perform a dose-response curve for each new batch to establish its specific IC50 value. |
| Cell Culture Conditions | - Ensure consistent cell passage numbers for all experiments. - Regularly test cell lines for mycoplasma contamination. - Maintain consistent seeding density and growth media conditions. |
| Assay Protocol Variability | - Use a standardized protocol for all assays. - Ensure consistent incubation times and reagent concentrations. |
| Data Analysis | - Utilize a consistent method for data normalization and curve fitting. |
Issue 2: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare fresh stock solutions. - Verify the storage conditions of the compound and its solutions. |
| Incorrect Dosage | - Perform a wide-range dose-response experiment to identify the optimal concentration range. |
| Cell Line Insensitivity | - Test the effect of this compound on a different, sensitive cell line as a positive control. - Consider the expression levels of the target protein in your cell line. |
| Solvent Effects | - Ensure the final solvent concentration in the culture media is not toxic to the cells and does not exceed 0.1%. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Akt Signaling Pathway
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Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) ± SD (n=3) |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 25.6 ± 2.5 |
| HeLa | Cervical | 18.9 ± 2.1 |
| PC-3 | Prostate | 32.1 ± 3.4 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment | p-Akt/Total Akt Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| This compound (10 µM) | 0.65 |
| This compound (20 µM) | 0.32 |
| This compound (40 µM) | 0.15 |
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting the PI3K/Akt pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmanzaherbal.com [pharmanzaherbal.com]
- 3. intouch-quality.com [intouch-quality.com]
- 4. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Overcoming resistance to Isochuanliansu in cell lines
Note on "Isochuanliansu": The term "this compound" does not correspond to a known or registered compound in publicly available scientific literature. Therefore, this technical support center guide has been developed using the plausible hypothetical scenario that "this compound" is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The mechanisms of resistance, experimental protocols, and troubleshooting advice are based on well-documented phenomena observed with known PI3K inhibitors.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective pan-Class I PI3K inhibitor. It competitively binds to the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the downstream activation of key signaling proteins like AKT and mTOR, which are crucial for cell growth, proliferation, and survival.[2][3]
Q2: My cells were initially sensitive to this compound, but now they are showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to PI3K inhibitors like this compound can occur through several mechanisms:
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Reactivation of the PI3K Pathway: This can happen due to secondary mutations in the PI3K pathway components or through the loss of negative feedback loops. For instance, inhibition of AKT can lead to the nuclear translocation of FOXO transcription factors, which upregulate the expression of receptor tyrosine kinases (RTKs) like HER3, leading to renewed PI3K signaling.[4][5]
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Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of the PI3K pathway by upregulating parallel signaling cascades, such as the MAPK/ERK pathway. Activation of pathways like NOTCH1 signaling, which can increase c-MYC transcription, has also been shown to uncouple cell proliferation from the PI3K pathway.
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Upregulation of Survival Proteins: Increased expression of pro-survival proteins, such as those from the PIM kinase family, can confer resistance to PI3K inhibitors by promoting cell survival through alternative mechanisms.
Q3: I am not seeing the expected level of cytotoxicity with this compound in my cell line, even on the first treatment. What could be the issue?
A3: If you are observing intrinsic resistance, consider the following possibilities:
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Pre-existing Genetic Alterations: The cell line may harbor genetic alterations that make it inherently resistant to PI3K inhibition. This could include mutations downstream of PI3K, such as in AKT or mTOR, or the absence of activating mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) that would otherwise confer sensitivity.
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Cell Culture Conditions: Suboptimal cell culture conditions can affect drug sensitivity. Ensure that the cell density is appropriate and that the cells are in the logarithmic growth phase during the experiment. Also, confirm that your media components, particularly serum, are consistent, as growth factors in serum can influence signaling pathways.
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Drug Stability and Activity: Verify the stability and activity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
Q4: How can I confirm that this compound is effectively inhibiting the PI3K pathway in my cells?
A4: To confirm target engagement, you should assess the phosphorylation status of downstream effectors of the PI3K pathway. The most common method is Western blotting to detect a decrease in the phosphorylation of AKT (at Ser473 and Thr308) and S6 ribosomal protein. A significant reduction in the levels of p-AKT and p-S6 following treatment with this compound indicates effective pathway inhibition.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Cell density can significantly impact drug response. Create a growth curve for your cell line to determine the optimal seeding density that ensures logarithmic growth throughout the experiment. Use a cell counter for accurate seeding. |
| Variations in Drug Preparation | Prepare fresh serial dilutions of this compound for each experiment from a validated, single-use aliquot of stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Line Instability | High-passage number cell lines can exhibit genetic drift. Use low-passage cells and regularly perform cell line authentication (e.g., STR profiling). |
| Serum Batch Variability | Different lots of fetal bovine serum (FBS) can have varying levels of growth factors, affecting the PI3K pathway. Test new batches of FBS and consider using a single, large batch for a series of experiments. |
Problem 2: No decrease in cell viability despite confirmed PI3K pathway inhibition.
| Possible Cause | Recommended Solution |
| Activation of Bypass Pathways | Cells may be activating compensatory signaling pathways (e.g., MAPK/ERK). Probe for activation of these pathways by Western blotting for key phosphorylated proteins (e.g., p-ERK). Consider combination therapy with an inhibitor of the identified bypass pathway. |
| Upregulation of Anti-Apoptotic Proteins | Resistance can be mediated by the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or survival kinases like PIM1. Assess the expression of these proteins via Western blot or qPCR. A combination with relevant inhibitors may be effective. |
| Cell Cycle Arrest Instead of Apoptosis | This compound may be inducing cell cycle arrest rather than cell death. Perform cell cycle analysis by flow cytometry to investigate the distribution of cells in G1, S, and G2/M phases. |
Problem 3: Unexpected cell morphology changes or cell death in control wells.
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess its effect on cell viability. |
| Microbial Contamination | Visually inspect cultures for turbidity or color changes in the medium. Perform routine mycoplasma testing, as this contaminant is not visible and can alter cellular responses. If contamination is suspected, discard the culture and start a new one from a frozen stock. |
| Poor Cell Culture Practice | Issues such as over-confluency, nutrient depletion, or pH shifts in the media can stress cells. Adhere to strict aseptic techniques and maintain optimal culture conditions. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | PI3K Pathway Status | This compound IC50 (µM) |
| MCF-7 (Sensitive) | PIK3CA E545K mutation | 0.5 |
| MCF-7 (Resistant) | Acquired Resistance | 8.2 |
| PC-3 (Sensitive) | PTEN null | 0.8 |
| PC-3 (Resistant) | Acquired Resistance | 12.5 |
| H460 (Intrinsically Resistant) | PIK3CA E545K, KRAS Q61H | 15.0 |
Data are representative and for illustrative purposes.
Table 2: Changes in Protein Expression/Phosphorylation in Resistant vs. Sensitive Cells
| Protein | MCF-7 Sensitive (Fold Change) | MCF-7 Resistant (Fold Change) |
| p-AKT (Ser473) | 0.1 | 0.8 |
| p-ERK1/2 (Thr202/Tyr204) | 1.2 | 4.5 |
| PIM1 Kinase | 1.0 | 6.2 |
| HER3 (ErbB3) | 1.1 | 5.8 |
Fold change is relative to untreated cells after 24h treatment with 1 µM this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells and vehicle-only controls.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol is to assess the phosphorylation status of AKT and S6.
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Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: Troubleshooting logic for high this compound IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pictilisib-Induced Resistance Is Mediated through FOXO1-Dependent Activation of Receptor Tyrosine Kinases in Mucinous Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isochuanliansu Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Isochuanliansu.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification stem from its intrinsic properties and the complexity of the crude extract. These often include low solubility in common laboratory solvents, the presence of structurally similar impurities that co-elute during chromatographic separation, potential degradation of the target molecule under certain conditions, and achieving high purity with a reasonable yield.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically most effective. This often starts with normal-phase column chromatography using silica gel or alumina to perform an initial fractionation of the crude extract.[1] This is followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation and final purification to achieve high purity.[2][3] Two-dimensional liquid chromatography can also be a powerful technique for separating complex mixtures.[4]
Q3: How can I improve the solubility of this compound during purification?
A3: Improving the solubility of poorly soluble compounds like this compound is critical for successful purification.[5] Strategies include screening a wide range of solvents and solvent mixtures, adjusting the pH of the mobile phase to ionize the molecule (if applicable), and using solubilizing agents such as cyclodextrins. In some cases, techniques like solid dispersion or nanocrystal formulation can be explored to enhance solubility.
Q4: What methods are recommended for assessing the purity of the final this compound product?
A4: Purity assessment should involve multiple analytical techniques to ensure reliability. High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining purity. Further characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial to confirm the identity and structure of the purified compound and to detect any remaining impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Solution |
| Compound Precipitation | Review the solubility of this compound in the solvents used. Consider using a solvent system with higher solubilizing power or adding a co-solvent. |
| Degradation of Target Compound | Assess the stability of this compound under the purification conditions (pH, temperature, light exposure). Use milder conditions or add stabilizers if necessary. |
| Multiple Purification Steps | Optimize each purification step to maximize recovery. Consider using more selective chromatographic columns or techniques to reduce the number of steps. |
| Irreversible Adsorption | The compound may be irreversibly binding to the stationary phase. Try a different stationary phase or modify the mobile phase to reduce strong interactions. |
Issue 2: Co-elution of Impurities with this compound
| Possible Cause | Solution |
| Structurally Similar Impurities | Optimize the chromatographic method. This can include changing the mobile phase composition, gradient slope, temperature, or stationary phase to improve resolution. |
| Overloading of the Column | Reduce the sample load on the column. Overloading can lead to peak broadening and poor separation. |
| Inappropriate Stationary Phase | The chosen stationary phase may not have sufficient selectivity for the separation. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity. |
| Complex Matrix Effects | Pre-purify the sample using a different technique (e.g., solid-phase extraction) to remove interfering compounds before the final chromatographic step. |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation of this compound
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Extraction: The dried and powdered source material is extracted with a suitable organic solvent, such as ethanol or methanol, using techniques like maceration or Soxhlet extraction.
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Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
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Solvent-Solvent Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
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Column Chromatography (Initial Fractionation): The most promising fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to yield several sub-fractions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
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Sample Preparation: A selected sub-fraction from the initial fractionation is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.
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HPLC System: A preparative HPLC system equipped with a C18 column is used.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often a good starting point. The gradient is run from a low to a high percentage of B over a set time.
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Detection: The separation is monitored using a UV detector at a wavelength where this compound has maximum absorbance.
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Fraction Collection: Fractions corresponding to the peak of interest are collected, pooled, and concentrated to yield purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Purity (%) | Yield (%) | Solvent Consumption (L/g) |
| Silica Gel Column Chromatography | 75 | 40 | 15 |
| Preparative TLC | 85 | 25 | 5 |
| Preparative HPLC | >98 | 15 | 20 |
| Two-Dimensional LC | >99 | 12 | 8 |
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and purification of lignans from Magnolia biondii Pamp by isocratic reversed-phase two-dimensional liquid chromatography following microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Technical Support Center: Isochuanliansu Treatment & Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isochuanliansu in cell culture. Our goal is to help you identify and resolve common contamination issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contamination when working with a plant-derived compound like this compound?
When introducing a plant-derived compound such as this compound into your cell culture, potential sources of contamination include:
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The this compound stock solution itself: Plant extracts can harbor endophytic microorganisms (bacteria or fungi living within the plant tissue) that may not be removed during the extraction process.[1]
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Incomplete sterilization: The method used to sterilize the this compound solution may not be completely effective.
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Standard cell culture contamination sources: As with any cell culture work, contamination can be introduced through improper aseptic technique, contaminated media or reagents, unclean equipment, or the laboratory environment.[2][3][4]
Q2: I've observed a sudden change in the color of my cell culture medium to yellow after adding this compound. What could be the cause?
A rapid shift in the medium's color to yellow, especially if it contains phenol red, is a strong indicator of bacterial contamination.[5] Bacteria metabolize components of the medium, producing acidic byproducts that lower the pH and cause the color change. While some compounds can alter the pH, the rapid change overnight is highly suggestive of microbial growth.
Q3: My cells look unhealthy and are detaching after this compound treatment, but I don't see any visible signs of contamination. What should I do?
If you observe cellular stress, such as detachment or changes in morphology, without obvious signs of contamination like turbidity, you should suspect one of the following:
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Mycoplasma contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope. They often do not cause the medium to become cloudy but can significantly impact cell health and metabolism.
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Cytotoxicity of this compound: The observed effects could be due to the inherent cytotoxic properties of the compound at the concentration you are using.
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Chemical contamination: Impurities in the this compound extract or the solvent used to dissolve it could be toxic to the cells.
We recommend performing a mycoplasma test and a dose-response cytotoxicity assay to differentiate between these possibilities.
Q4: Can I use antibiotics in my culture medium to prevent contamination when using this compound?
While antibiotics can be used as a temporary measure, their routine use is generally discouraged in cell culture. Continuous use of antibiotics can mask low-level contamination, particularly from mycoplasma, and can lead to the development of antibiotic-resistant strains. It is always preferable to rely on strict aseptic technique to prevent contamination.
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
This guide will help you identify and address common microbial contaminants.
| Observation | Potential Contaminant | Recommended Actions |
| Culture medium appears cloudy or turbid; rapid drop in pH (medium turns yellow). | Bacteria | 1. Immediately discard the contaminated culture and any shared reagents. 2. Decontaminate the incubator and biosafety cabinet. 3. Review your aseptic technique. 4. Test your this compound stock solution for bacterial contamination. |
| Visible filamentous growth (fuzzy, cottony appearance) on the surface of the medium or cells. | Fungi (Mold) | 1. Discard all contaminated cultures immediately to prevent the spread of spores. 2. Thoroughly clean and disinfect the entire cell culture area, including incubators and hoods. 3. Check for potential sources of fungal spores in the lab environment (e.g., ventilation systems, cardboard). |
| Medium may appear clear, but cells are growing poorly, have altered morphology, or show signs of stress. | Mycoplasma | 1. Quarantine the suspected culture and any other cultures it may have come into contact with. 2. Perform a mycoplasma detection test (e.g., PCR, ELISA, or fluorescent staining). 3. If positive, discard the culture. In cases of irreplaceable cell lines, specific anti-mycoplasma agents can be used, but this is not always successful. |
| Medium may be slightly cloudy, and microscopic examination reveals small, budding particles. | Yeast | 1. Discard the contaminated culture. 2. Decontaminate the work area and equipment. 3. Review aseptic technique, paying close attention to the handling of media and supplements. |
Guide 2: Preparing and Quality Control of this compound Stock Solution
Proper preparation and quality control of your this compound stock solution are critical to preventing contamination.
| Step | Procedure | Rationale |
| 1. Dissolution | Dissolve the this compound extract in a sterile, high-purity solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. | Using a sterile solvent minimizes the introduction of contaminants at the initial step. |
| 2. Sterilization | Sterilize the concentrated stock solution by filtration using a 0.22 µm or, preferably, a 0.1 µm syringe filter. | Filtration will remove most bacteria and fungi. A 0.1 µm filter is recommended to also remove mycoplasma. Autoclaving is generally not recommended for plant extracts as heat can degrade the active compounds. |
| 3. Quality Control: Sterility Testing | Before use, inoculate a small aliquot of the sterilized stock solution into a sterile, nutrient-rich broth and incubate for several days. | This will allow you to check for any residual microbial contamination that may have survived the filtration process. |
| 4. Aliquoting and Storage | Aliquot the sterilized stock solution into smaller, single-use volumes in sterile tubes and store at the recommended temperature (typically -20°C or -80°C). | Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound and reduces the risk of contaminating the entire stock with each use. |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
-
Prepare a sterile tube containing 5 mL of nutrient-rich broth (e.g., Tryptic Soy Broth).
-
Aseptically add 10 µL of your sterilized this compound stock solution to the broth.
-
Incubate the tube at 37°C for 3-5 days.
-
Observe the broth daily for any signs of turbidity, which would indicate microbial growth. A clear broth at the end of the incubation period suggests the stock solution is sterile.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of your this compound stock solution in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a positive control for cell death.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential signaling pathways affected by natural compounds.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
Refining Isochuanliansu concentration for optimal effect
Technical Support Center: Isochuanliansu (Toosendanin)
Welcome to the technical support center for this compound, also commonly known as Toosendanin (TSN) or Chuanliansu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Toosendanin) and what is its primary mechanism of action?
A1: this compound (Toosendanin, TSN) is a triterpenoid extracted from Melia toosendan. It exhibits broad anti-cancer activity through multiple mechanisms.[1][2] Its primary actions include inducing apoptosis (programmed cell death), promoting autophagy, and causing cell cycle arrest.[1][3] Recent studies have shown that TSN can inhibit the PI3K/Akt/mTOR signaling pathway[4], suppress STAT3 phosphorylation, and act as a potent late-stage autophagy inhibitor by inhibiting V-ATPase activity, which elevates lysosomal pH.
Q2: I am having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?
A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For cell culture experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted with the buffer. We do not recommend storing aqueous solutions for more than one day.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on published data, effective concentrations can range from the low nanomolar (nM) to the low micromolar (µM) range. For initial experiments, a wide range of concentrations should be tested (e.g., 0.01 µM to 10 µM) to determine the half-maximal inhibitory concentration (IC50). For some sensitive cell lines like glioblastoma (U87, C6) or oral squamous cell carcinoma (HN6, CAL27), concentrations as low as 10-25 nM have been shown to be effective.
Q4: My results are not consistent, or the compound shows no effect. What should I check?
A4: Inconsistent results or a lack of effect can stem from several factors. Please refer to our troubleshooting guide below. Key areas to check include:
-
Compound Solubility: Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations.
-
Stock Solution Stability: this compound is stable as a solid at -20°C for at least four years. However, stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
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Cell Density: The IC50 value can be dependent on the cell seeding density. Ensure you are using a consistent seeding density for all experiments.
-
Experimental Duration: The inhibitory effects of this compound are often time-dependent. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Issue 1: Sub-optimal or No Inhibitory Effect
If you observe a weaker-than-expected effect on cell viability or signaling pathways, consider the following flowchart.
Issue 2: High Cytotoxicity in Control Group
If you observe significant cell death in your vehicle control group (e.g., DMSO only), follow these steps.
Quantitative Data Summary
Table 1: Solubility of this compound (Toosendanin)
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 - 100 mg/mL | |
| DMF | ~30 mg/mL | |
| Ethanol | ~5 - 23 mg/mL | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | |
| Water | Insoluble |
Table 2: Reported IC50 Values of this compound (Toosendanin) in Various Cancer Cell Lines
The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Note that these values are highly dependent on experimental conditions such as incubation time and cell density.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| U87, C6 | Glioblastoma | 48 h | ~10 nM | |
| HN6 | Oral Squamous Cell Carcinoma | 48 h | 13.93 ± 1.13 nM | |
| CAL27 | Oral Squamous Cell Carcinoma | 48 h | 25.39 ± 1.37 nM | |
| MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | N/A | 20 nM (effective dose) | |
| HL-60 | Promyelocytic Leukemia | 48 h | 28 ng/mL (~48.7 nM) | |
| SW480 | Colorectal Cancer | 24 h | 0.3493 µM | |
| SW480 | Colorectal Cancer | 48 h | 0.1059 µM | |
| BEL-7404, U251, SH-SY5Y, PC3, U937 | Various | N/A | <0.17 µM |
Experimental Protocols & Workflows
General Workflow for Determining Optimal Concentration
The following diagram outlines the standard experimental workflow for identifying the optimal concentration of this compound for your specific cell model.
Protocol 1: Determining IC50 using MTT Assay
This protocol provides a general method for assessing cell viability and determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A common range is 0.001 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the drug dilutions. Include a vehicle control (medium with the highest DMSO concentration used).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, which is known to be inhibited by the compound.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin). Use dilutions as recommended by the antibody manufacturer (typically 1:1000).
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. Wash again and add an ECL substrate to the membrane.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the band intensities. A decrease in the ratio of p-Akt to total Akt would indicate pathway inhibition.
Signaling Pathway Diagram
This compound (Toosendanin) has been shown to inhibit several key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates its inhibitory action on the PI3K/Akt/mTOR pathway.
References
Troubleshooting unexpected results in Isochuanliansu experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isochuanliansu. The following sections address common issues and unexpected results that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isoquinoline alkaloid derivative.[1][2] Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[1][3] While the precise mechanism of action for this compound is still under investigation, related compounds in the isoquinoline alkaloid family have been shown to influence a variety of signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis.[4] For example, some isoquinoline alkaloids are known to impact pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.
Q2: I'm observing high variability between my experimental replicates. What are the potential causes?
A2: High variability in experimental replicates can stem from several factors, especially when working with natural compounds like alkaloids. Common sources of variability include:
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Compound Stability and Solubility: Alkaloids can be sensitive to light, pH, and temperature, leading to degradation. Poor solubility can result in inconsistent concentrations in your assays.
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Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular responses.
-
Pipetting and Handling Errors: Inconsistent technique can introduce significant variability, particularly with small volumes.
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Assay Timing: The duration of compound exposure and the timing of measurements can be critical and a source of variation if not precisely controlled.
Q3: My results are not what I expected based on the literature for similar compounds. How should I proceed?
A3: Unexpected results are a common and often insightful part of scientific research. Here is a systematic approach to troubleshooting:
-
Verify Experimental Setup: Double-check all reagents, concentrations, and instrument settings. Ensure that positive and negative controls are behaving as expected.
-
Re-evaluate the Hypothesis: The unexpected result might be a genuine finding that challenges the initial hypothesis. Consider alternative mechanisms of action or off-target effects.
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Consult the Literature: Broaden your literature search to include other classes of compounds or cellular pathways that might explain the observed phenotype.
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Perform Orthogonal Experiments: Use a different experimental approach to validate or refute the initial findings. For example, if you see an unexpected change in a reporter assay, try to confirm this by measuring the expression of endogenous genes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing significant fluctuations in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Prepare fresh stock solutions for each experiment and visually inspect for precipitates before use. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO. | Poor solubility can lead to inaccurate dosing and inconsistent results. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure even cell distribution in multi-well plates. | Cell density can affect growth rates and drug sensitivity. |
| Assay Incubation Time | Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a stable response. | The effect of the compound may be time-dependent, and inconsistent timing can lead to variable IC50 values. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments. Qualify new lots of critical reagents. | Variations in reagent quality can impact cell health and assay performance. |
Issue 2: Unexpected Activation or Inhibition of a Signaling Pathway
Problem: Western blot or reporter assay results indicate that this compound is modulating a signaling pathway in a manner that contradicts your hypothesis.
Troubleshooting Workflow:
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TW201728326A - Novel use of isoquinoline derivatives for diabetic wound healing - Google Patents [patents.google.com]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isochuanliansu and Diterpenoid Alkaloid Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Isochuanliansu during long-term storage?
A1: The stability of diterpenoid alkaloids like this compound is primarily influenced by temperature, humidity, light, and pH. Exposure to elevated temperatures can accelerate degradation reactions. High humidity can lead to hydrolysis of ester groups, which are common in this class of compounds, while exposure to light, particularly UV light, can cause photochemical degradation. The pH of the storage solvent can also significantly impact stability, with acidic or alkaline conditions potentially catalyzing hydrolysis or other degradation pathways.
Q2: What are the visual signs of this compound degradation?
A2: Visual indicators of degradation can include a change in color (e.g., yellowing or browning) of the solid material or solution, precipitation, or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential to confirm the stability and purity of the compound.
Q3: What are the recommended general storage conditions for diterpenoid alkaloids like this compound?
A3: For optimal long-term stability, diterpenoid alkaloids should be stored as a dry solid in a tightly sealed, light-resistant container (e.g., amber glass vial) at low temperatures. Storage at -20°C or -80°C is generally recommended. For solutions, it is advisable to prepare them fresh. If stock solutions must be stored, they should be kept in tightly sealed vials at -80°C and protected from light. Minimize freeze-thaw cycles.
Q4: How long can I store this compound before it degrades?
A4: The shelf-life of this compound is dependent on its specific chemical structure and the storage conditions. For diterpenoid alkaloids, stability can range from months to years under optimal conditions.[1] It is imperative to conduct real-time and accelerated stability studies to determine a specific expiration date for your sample.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
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Analytical Re-evaluation: Re-analyze the purity and concentration of your this compound sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Prepare Fresh Solutions: If using solutions, prepare a fresh stock from a solid sample that has been properly stored and re-test its purity.
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Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH, temperature, exposure to light) are not contributing to the degradation of the compound during the experiment.
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Issue 2: Change in physical appearance of the sample (e.g., color change, clumping).
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Possible Cause: Degradation or moisture absorption.
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Troubleshooting Steps:
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Assess Purity: Use analytical methods like HPLC to determine the purity of the sample and identify any degradation products.
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Check for Moisture: If the sample appears clumpy, it may have absorbed moisture. This can be a concern as moisture can facilitate hydrolytic degradation.
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Proper Handling: When handling the solid compound, work in a dry, inert atmosphere (e.g., in a glove box) to minimize exposure to moisture and oxygen.
-
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.
Methodology:
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Sample Preparation: Prepare multiple aliquots of this compound as a solid and in a relevant solvent (e.g., DMSO, ethanol) at a known concentration.
-
Stress Conditions: Store the aliquots under various stress conditions as outlined in the table below. Include control samples stored under recommended long-term conditions (-80°C).
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).
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Analysis: At each time point, analyze the samples for purity and the presence of degradants using a stability-indicating HPLC method. Quantify the remaining parent compound.
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Data Evaluation: Plot the percentage of remaining this compound against time for each condition. This data can be used to estimate the degradation rate and predict the shelf-life under normal storage conditions.
Table 1: Example Conditions for an Accelerated Stability Study
| Stress Condition | Temperature | Humidity | Light Condition |
| Accelerated | 40°C | 75% RH | Dark |
| Intermediate | 25°C | 60% RH | Dark |
| Photostability | 25°C | Ambient | Exposed to UV/Vis light |
| Control | -80°C | N/A | Dark |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient might be 10-90% B over 20 minutes. This will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).
-
-
Sample Preparation:
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Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
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Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Hypothetical degradation pathways for a diterpenoid alkaloid.
Caption: Workflow for an accelerated stability study.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Isochuanliansu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Isochuanliansu.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo pharmacokinetic study shows very low oral bioavailability for pure this compound. What are the likely reasons for this?
A1: Low oral bioavailability of this compound is likely attributable to several factors characteristic of poorly water-soluble compounds. The primary reasons include:
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Poor Aqueous Solubility: this compound likely has low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
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Slow Dissolution Rate: Consequent to poor solubility, the rate at which this compound dissolves from its solid form is likely slow, limiting the concentration of dissolved drug available for absorption.[1]
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First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.[3]
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Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen.
Q2: I am considering a formulation strategy to improve this compound's bioavailability. Which approaches are most promising?
A2: For a poorly soluble compound like this compound, several formulation strategies can significantly enhance oral bioavailability. The most common and effective approaches include:
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[4]
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Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption. Common nanoformulations include nanosuspensions, nanoemulsions, and solid lipid nanoparticles (SLNs).
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Q3: How do I choose between a solid dispersion and a nanoformulation approach for this compound?
A3: The choice depends on the specific physicochemical properties of this compound and your experimental capabilities.
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Consider Solid Dispersion if:
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This compound is prone to recrystallization. The polymer in an ASD can help stabilize the amorphous form.
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You have access to techniques like spray drying or hot-melt extrusion.
-
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Consider Nanoformulation if:
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A significant increase in surface area is desired to enhance the dissolution rate.
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You aim for potential targeting to specific sites or improved lymphatic uptake.
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You have access to high-pressure homogenization or other nanoparticle fabrication methods.
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Q4: My amorphous solid dispersion of this compound is not showing the expected improvement in vivo. What could be the issue?
A4: Several factors could be at play:
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Recrystallization: The amorphous form may be converting back to a less soluble crystalline form in the gastrointestinal tract. Ensure your polymer selection and drug-to-polymer ratio are optimized for stability.
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Polymer Choice: The chosen polymer may not be adequately maintaining a supersaturated state of the drug in the gut.
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Inadequate Dissolution: The dissolution of the solid dispersion itself might be incomplete.
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First-Pass Metabolism: If first-pass metabolism is a significant barrier, the formulation may need to be combined with a metabolic inhibitor (bioenhancer) like piperine.
Q5: I'm having trouble preparing a stable nanosuspension of this compound. The particles are aggregating. How can I troubleshoot this?
A5: Particle aggregation in nanosuspensions is a common issue. Here are some troubleshooting steps:
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Stabilizer Selection: Ensure you are using an appropriate stabilizer (surfactant or polymer) at an optimal concentration. You may need to screen different stabilizers.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates good physical stability due to electrostatic repulsion.
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Energy Input: The energy input during homogenization (e.g., pressure, number of cycles) may need to be optimized to achieve a uniform and stable particle size.
Quantitative Data on Bioavailability Enhancement (Illustrative Example)
| Formulation | Cmax (ng/mL) | AUC0–48h (ng·h/mL) | Relative Bioavailability Increase (vs. Suspension) |
| Drug Suspension | ~300 | 1073.9 ± 314.7 | 1-fold (Reference) |
| Solid Dispersion Pellet | ~900 | 2969.7 ± 720.6 | ~2.8-fold |
Note: Data is adapted from a study on Itraconazole and is for illustrative purposes only. Actual results for this compound will vary.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
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Polyvinylpyrrolidone K30 (PVP K30)
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Ethanol (or another suitable solvent)
-
Rotary evaporator
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Mortar and pestle
-
Sieves
Methodology:
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Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
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Dissolve the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.
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Sonicate the solution for 15 minutes to ensure complete dissolution.
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Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
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Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Pulverize the dried solid dispersion using a mortar and pestle.
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Pass the powdered solid dispersion through a 100-mesh sieve and store it in a desiccator.
Preparation of this compound Nanosuspension by High-Pressure Homogenization
Objective: To produce a stable nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
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This compound
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Poloxamer 188 (or another suitable stabilizer)
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Purified water
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High-pressure homogenizer
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Zeta sizer
Methodology:
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Prepare a 1% (w/v) solution of Poloxamer 188 in purified water.
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Disperse 0.5% (w/v) of this compound in the stabilizer solution.
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Homogenize the suspension using a high-shear homogenizer at 10,000 rpm for 10 minutes to obtain a pre-milled suspension.
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Pass the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
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Cool the system during homogenization to prevent drug degradation.
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Analyze the particle size and zeta potential of the resulting nanosuspension using a dynamic light scattering instrument (e.g., Zetasizer).
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Animals:
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Male Sprague-Dawley rats (200-250 g)
Groups (n=6 per group):
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This compound suspension (Control)
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This compound Solid Dispersion
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This compound Nanosuspension
Methodology:
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Fast the rats overnight (12 hours) with free access to water.
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Administer the respective formulations orally via gavage at a dose equivalent to 50 mg/kg of this compound.
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Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
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Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Anti-Cancer Effects of Isochuanliansu and Other Natural Compounds
For Immediate Release
A comprehensive review of the anti-cancer potential of Isochuanliansu, a natural compound isolated from plants of the Chuanlianshu genus, reveals its pro-apoptotic activity through mitochondrial pathways. This guide provides a comparative analysis of this compound (also known as Isotoosendanin) with other natural anti-cancer agents, Tetrandrine and Sulforaphane, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound has demonstrated anti-cancer effects by inducing programmed cell death in cancer cells. This guide compares its efficacy and mechanisms of action with Tetrandrine, a bisbenzylisoquinoline alkaloid, and Sulforaphane, an isothiocyanate found in cruciferous vegetables. While data for this compound is emerging, both Tetrandrine and Sulforaphane have been more extensively studied, providing a broader context for evaluating its potential.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Tetrandrine, and Sulforaphane across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (Isotoosendanin) | MCF7 (Breast Cancer) | Not explicitly found |
| MDA-MB-231 (Breast Cancer) | Not explicitly found | |
| HL-60 (Leukemia) | Potent cytotoxic activity observed | |
| Tetrandrine | SUM-149 (Inflammatory Breast Cancer) | 15.3 ± 4.1[1][2] |
| SUM-159 (Metaplastic Breast Cancer) | 24.3 ± 2.1[1][2] | |
| MDA-MB-231 (Breast Cancer) | 1.18 ± 0.14 (for a derivative)[3] | |
| PC3 (Prostate Cancer) | >10 (for a derivative) | |
| WM9 (Melanoma) | 1.68 ± 0.22 (for a derivative) | |
| HEL (Erythroleukemia) | 1.57 ± 0.05 (for a derivative) | |
| K562 (Chronic Myelogenous Leukemia) | <10 (for derivatives) | |
| MCF7 (Breast Cancer) | 21.76 | |
| MDA-MB-231 (Breast Cancer) | 8.76 | |
| Sulforaphane | MDA-MB-231 (Breast Cancer) | ~5 (MTT assay), ~0.5 (mammosphere) |
| JygMC(A) (Mouse Mammary Carcinoma) | ~15 (MTT assay), ~5 (mammosphere) | |
| MCF-7 (Breast Cancer) | 27.9 | |
| HCT116 (Colon Cancer) | 15 (cell proliferation inhibition) |
Mechanisms of Action: A Comparative Overview
All three compounds exert their anti-cancer effects primarily through the induction of apoptosis, though the specific signaling pathways they modulate may differ.
This compound (Isotoosendanin) induces apoptosis through the mitochondrial pathway. Recent studies have shown it inhibits the TGF-β signaling pathway by directly targeting TGFβR1 and enhances the stability of SHP-2 to inhibit the JAK/STAT3 pathway. It has also been found to induce necrosis and autophagy in triple-negative breast cancer cells.
Tetrandrine induces apoptosis through both intrinsic and extrinsic pathways. It can activate caspase-8, -9, and -3, and PARP. Its mechanism also involves the inhibition of the PI3K/Akt pathway and the activation of the p38 MAPK signaling pathway.
Sulforaphane induces apoptosis in a cell type-specific manner. In some breast cancer cells, it initiates apoptosis through the Fas ligand, leading to caspase-8 and -3 activation. In others, it acts by decreasing Bcl-2 expression and activating the caspase-9 and -3 pathway. Sulforaphane is also known to inhibit histone deacetylase (HDAC) activity and can arrest the cell cycle at the G2/M phase.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by each compound.
Caption: this compound signaling pathway.
Caption: Tetrandrine signaling pathway.
Caption: Sulforaphane signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anti-cancer effects of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
Workflow:
Caption: Cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Tetrandrine, or Sulforaphane) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis assay workflow.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study changes in protein expression levels involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exhibits promising anti-cancer properties, primarily through the induction of apoptosis. While the available data is not as extensive as for more widely studied natural compounds like Tetrandrine and Sulforaphane, the initial findings warrant further investigation into its efficacy across a broader range of cancer types and its potential for in vivo applications. The comparative data and standardized protocols provided in this guide aim to facilitate future research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Toosendanin vs. Berberine: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Both toosendanin, a triterpenoid extracted from Melia toosendan, and berberine, an isoquinoline alkaloid found in various plants, have demonstrated promising antimicrobial properties. This guide provides a detailed, objective comparison of their antimicrobial activities, supported by available experimental data, to aid researchers in the field of infectious disease and drug development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for toosendanin and berberine against a range of bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Toosendanin
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5-50 | [Data not available in search results] |
| Escherichia coli | >100 | [Data not available in search results] |
| Candida albicans | 62.5 | [Data not available in search results] |
Note: Specific experimental data for toosendanin's MIC values against a broad spectrum of microbes is limited in the available literature. The provided values are indicative and require further validation.
Table 2: Minimum Inhibitory Concentrations (MIC) of Berberine
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | 64 - 256[1][2] |
| Streptococcus agalactiae | 78[3] |
| Escherichia coli | 2400 [Data not available in search results] |
| Salmonella spp. | 3950 [Data not available in search results] |
| Bacillus subtilis | 3600 [Data not available in search results] |
| Candida spp. | 64[4] |
Mechanisms of Antimicrobial Action
Toosendanin: The precise antimicrobial mechanism of toosendanin is not as extensively studied as its insecticidal and anti-cancer properties. However, existing research suggests that its activity may be attributed to the disruption of cellular integrity and metabolic processes.
Berberine: Berberine exhibits a multi-targeted antimicrobial mechanism, making it a robust agent against a variety of pathogens. Its primary modes of action include:
-
Inhibition of Cell Division: Berberine directly targets the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery.[5] By inhibiting FtsZ assembly and GTPase activity, berberine prevents the formation of the Z-ring, thereby halting cytokinesis and leading to bacterial cell filamentation and death.
-
Disruption of Cell Membrane and Wall: Berberine can damage the bacterial cell membrane and wall, leading to the leakage of intracellular components.
-
Inhibition of Nucleic Acid and Protein Synthesis: It has been shown to interfere with DNA replication and protein synthesis in bacteria.
-
Modulation of Host Immune Response: Berberine can enhance the host's innate immunity by activating the p38 MAPK signaling pathway, which helps in clearing pathogenic infections.
Experimental Protocols
A standardized method for determining the antimicrobial susceptibility of a compound is crucial for the reproducibility and comparison of results. The following is a generalized protocol for the broth microdilution method, commonly used to determine MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (toosendanin or berberine) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Diagrams
Berberine's Inhibition of Bacterial Cell Division via FtsZ
Caption: Berberine inhibits bacterial cell division by targeting FtsZ polymerization.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Plants with Antimicrobial Activity against Escherichia coli, a Meta-Analysis for Green Veterinary Pharmacology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway [frontiersin.org]
- 4. Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine targets assembly of Escherichia coli cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactive Natural Compounds: Isoquinoline Alkaloids, Flavonoids, and Isothiocyanates
Introduction: The term "Isochuanliansu" does not correspond to a standardized name in mainstream scientific literature. However, linguistic analysis suggests it may refer to active constituents from Coptidis Rhizoma (Huang Lian or Chuan Lian), a cornerstone herb in Traditional Chinese Medicine. The primary bioactive components of Coptidis Rhizoma are protoberberine-type isoquinoline alkaloids, with berberine being the most abundant and extensively studied.[1][2][3] This guide, therefore, uses Berberine as a representative isoquinoline alkaloid for a comparative study against other prominent classes of natural compounds: Flavonoids, represented by Quercetin, and Isothiocyanates, represented by Sulforaphane. This comparison focuses on their anti-inflammatory, anticancer, and antiviral properties, providing researchers with quantitative data, experimental protocols, and visual representations of key molecular pathways.
Data Presentation: Comparative Bioactivity
The therapeutic potential of these natural compounds has been quantified across numerous studies. The following tables summarize their efficacy in key areas of research.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Class | Model / Cell Line | Key Metric & Result | Mechanism of Action |
| Berberine | Isoquinoline Alkaloid | LPS-stimulated Macrophages | Decreased NO, IL-1β, IL-6, TNF-α production | Inhibition of TLR4/MyD88/NF-κB and MAPK signaling pathways[4][5] |
| Quercetin | Flavonoid | LPS-stimulated RAW264.7 Cells | Reduced production of TNF-α, IL-6, and IL-1β | Inhibition of PI3K/Akt signaling |
| Quercetin | Flavonoid | Poly(I:C)-induced RAW 264.7 Cells | Inhibition of NO, IL-6, TNF-α production at 25 & 50 µM | Modulation via the calcium-STAT pathway |
| Sulforaphane | Isothiocyanate | LPS-stimulated RAW 264.7 Cells | IC50 for NO production: 7.14 µM | Inhibition of iNOS and COX-2 expression; Activation of Nrf2/HO-1 |
| Sulforaphane | Isothiocyanate | LPS-stimulated RAW 264.7 Cells | 32% (TNF-α), 31% (IL-6), 53% (IL-1β) inhibition at 5 µM | Downregulation of pro-inflammatory cytokines |
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound | Class | Cancer Type | Cell Line | IC50 Value (µM) | Duration |
| Berberine | Isoquinoline Alkaloid | Lung Cancer (NSCLC) | A549 | 139.4 | 24h |
| Berberine | Isoquinoline Alkaloid | Cervical Cancer | HeLa | 159.5 | 24h |
| Berberine | Isoquinoline Alkaloid | Glioblastoma | U87 | 21.76 | Not Specified |
| Berberine | Isoquinoline Alkaloid | Breast Cancer (TNBC) | MDA-MB-231 | 16.7 | Not Specified |
| Quercetin | Flavonoid | Leukemia | HL-60 | 7.7 | 96h |
| Quercetin | Flavonoid | Breast Cancer | MCF-7 | 73 | 48h |
| Quercetin | Flavonoid | Breast Cancer | MDA-MB-231 | 85 | 48h |
| Quercetin | Flavonoid | Colon Cancer | Caco-2 | 35 | Not Specified |
| Sulforaphane | Isothiocyanate | - | - | Data not available in provided search results | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Comparative Antiviral Activity (EC50/IC50 Values)
| Compound | Class | Virus | Cell Line | EC50 / IC50 Value (µM) |
| Berberine | Isoquinoline Alkaloid | Herpes Simplex Virus-1 (HSV-1) | HEC-1-A | EC50: 6.77 |
| Berberine | Isoquinoline Alkaloid | Herpes Simplex Virus-2 (HSV-2) | HEC-1-A | EC50: 5.04 |
| Berberine Derivative (Aromoline) | Isoquinoline Alkaloid | SARS-CoV-2 (Delta Variant) | Pseudovirus Assay | IC50: 0.47 |
| Quercetin | Flavonoid | Human Cytomegalovirus (HCMV) | HFF | IC50: 5.931 µg/mL |
| Quercetin | Flavonoid | Varicella-Zoster Virus (VZV) | HFF | IC50: 3.835 µg/mL |
| Quercetin | Flavonoid | Zika Virus (ZIKV) | Vero | EC50: 28.8 (Post-treatment) |
| Quercetin | Flavonoid | Enterovirus 71 (EV71) | - | IC50: 39.63 µg/mL |
| Sulforaphane | Isothiocyanate | - | - | Data not available in provided search results |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays frequently used to evaluate the bioactivity of natural compounds.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include untreated (vehicle) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. IC50 values can be determined using dose-response curve analysis.
Anti-Inflammatory Activity: Nitric Oxide (NO) Measurement via Griess Assay
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in biological samples. It relies on a two-step diazotization reaction.
Protocol:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with the test compound for 1 hour, then stimulate with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24-48 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (NaNO₂).
-
Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions) to each sample and standard well.
-
Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Protein Expression and Signaling: Western Blot for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample and is essential for studying signaling pathways. To assess NF-κB activation, the phosphorylation of pathway components (like IκBα and p65) and the translocation of p65 to the nucleus are measured.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates. For translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-IκBα, phospho-p65, total p65, Lamin B1 for nuclear fraction, β-actin for loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer (e.g., TBST). Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify protein levels relative to controls.
Visualizing Mechanisms: Workflows and Signaling Pathways
Understanding the complex interactions within a cell is critical. The following diagrams, rendered in DOT language, illustrate a typical experimental workflow and key signaling pathways targeted by these natural compounds.
References
- 1. Coptidis rhizoma and its main bioactive components: recent advances in chemical investigation, quality evaluation and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptidis Rhizoma: a comprehensive review of its traditional uses, botany, phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Several major herb pairs containing Coptidis rhizoma: a review of key traditional uses, constituents and compatibility effects [frontiersin.org]
- 4. Frontiers | Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers [frontiersin.org]
- 5. Frontiers | Rhizoma Coptidis: A Potential Cardiovascular Protective Agent [frontiersin.org]
Toosendanin: A Comparative Analysis of an Emerging Anti-Cancer Compound
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer properties of Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, with established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of TSN's performance supported by experimental data.
Executive Summary
Toosendanin has demonstrated significant anti-cancer activity across a range of cancer cell lines and in vivo models. Its primary mechanisms of action include the induction of apoptosis, inhibition of autophagy, and cell cycle arrest. While direct monotherapy comparisons with standard chemotherapeutics are limited in publicly available literature, existing data suggests Toosendanin holds promise as a potential therapeutic agent, particularly in combination therapies to enhance the efficacy of existing drugs and overcome resistance.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Toosendanin across various cancer types.
Table 1: In Vitro Cytotoxicity of Toosendanin (IC50 Values)
| Cell Line | Cancer Type | IC50 (48h) | Citation |
| HL-60 | Human Promyelocytic Leukemia | 28 ng/mL | [1] |
| SW480 | Colorectal Cancer | Dose-dependent inhibition | [2] |
| CAL27 | Oral Squamous Cell Carcinoma | ~1 µM | [3] |
| HN6 | Oral Squamous Cell Carcinoma | ~1 µM | [3] |
| SK-ES-1 | Ewing's Sarcoma | Dose-dependent inhibition | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.
Table 2: In Vivo Efficacy of Toosendanin in Xenograft Models
| Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Citation |
| Colorectal Cancer (SW480 cells) | Nude Mice | 0.15 mg/kg and 0.30 mg/kg daily for 14 days (intraperitoneal) | Significant inhibition of tumor growth compared to control. | |
| Glioma | Nude Mice | Not specified | Inhibition of average tumor volume and weight after 21 days. | |
| Oral Squamous Cell Carcinoma (PDX model) | Nude Mice | Intraperitoneal injection | Significant reduction in tumor size. | |
| Triple-Negative Breast Cancer (4T1 cells) | Mouse Model | In combination with Paclitaxel | Significantly attenuated tumor growth compared to Paclitaxel monotherapy. | |
| Ovarian Cancer (SKOV3/DDP cells) | Xenograft Model | In combination with Cisplatin | Improved the sensitivity of resistant cells to Cisplatin. |
Comparative Performance
Combination Therapy with Paclitaxel
In a study on triple-negative breast cancer, the combination of Toosendanin and Paclitaxel was found to synergistically suppress the proliferation of MDA-MB-231 and BT-549 cell lines. Furthermore, in a 4T1 tumor-bearing mouse model, the combined treatment significantly attenuated tumor growth when compared to Paclitaxel monotherapy, suggesting a potential role for TSN in enhancing the efficacy of standard chemotherapy.
Sensitization to Cisplatin
Toosendanin has been shown to reduce Cisplatin resistance in ovarian cancer. In Cisplatin-resistant SKOV3/DDP cells, TSN improved drug sensitivity, leading to enhanced inhibition of proliferation, invasion, and migration, as well as increased apoptosis. This effect was also observed in an in vivo xenograft model. In non-small cell lung cancer cells, TSN was found to mediate Cisplatin sensitization by downregulating Annexin A4 expression.
Direct, head-to-head monotherapy comparisons of Toosendanin with drugs like Doxorubicin or Cisplatin in the same cancer cell lines under identical experimental conditions are not extensively available in the reviewed literature.
Mechanisms of Action: Signaling Pathways
Toosendanin exerts its anti-cancer effects through the modulation of several key signaling pathways.
Induction of Apoptosis
Toosendanin induces apoptosis through multiple pathways. In colorectal cancer cells, it suppresses the AKT/GSK-3β/β-catenin pathway. In human promyelocytic leukemia HL-60 cells, TSN-induced apoptosis is mediated through the suppression of the JNK signaling pathway. Another study in Ewing's sarcoma cells demonstrated that Toosendanin triggers the mitochondrial apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and -3.
Caption: Toosendanin-induced apoptosis pathways.
Inhibition of Autophagy
Toosendanin has been identified as a late-stage autophagy inhibitor. It impairs the acidification of lysosomes and the activity of lysosomal enzymes, leading to the accumulation of autophagosomes. This blockage of the autophagic flux enhances the efficacy of chemotherapeutic agents.
Caption: Toosendanin's inhibition of the autophagic pathway.
Cell Cycle Arrest
Toosendanin can induce cell cycle arrest, primarily at the S phase and G1/S transition, thereby inhibiting cancer cell proliferation. In diffuse large B-cell lymphoma, TSN was shown to downregulate the PI3K/Akt signaling pathway and reduce PLK1 levels, leading to cell cycle arrest.
Caption: Toosendanin-induced cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and culture for 12 hours at 37°C with 5% CO₂.
-
Drug Treatment: Treat cells with various concentrations of Toosendanin (e.g., 0.001 to 10 µM) for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of DMSO to each well and shake for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Apoptosis Analysis (Western Blot)
-
Cell Lysis: Treat cells with Toosendanin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against apoptosis markers (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with Toosendanin for the indicated time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁷ SW480 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~5 mm in diameter) and then randomly divide the mice into control and treatment groups.
-
Drug Administration: Administer Toosendanin (e.g., 0.15 mg/kg and 0.30 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 14 days).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume. Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed.
Conclusion
The available data indicates that Toosendanin is a promising natural compound with potent anti-cancer activities. Its ability to induce apoptosis, inhibit autophagy, and cause cell cycle arrest through multiple signaling pathways highlights its potential as a multi-target therapeutic agent. While further studies with direct monotherapy comparisons against standard-of-care drugs are needed to fully elucidate its clinical potential, its demonstrated efficacy in combination therapies suggests a valuable role in overcoming drug resistance and enhancing the effectiveness of current cancer treatments. The detailed protocols provided herein should facilitate the reproducibility of these findings and encourage further investigation into this compound.
References
- 1. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antitumor effect of toosendanin on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of Isochuanliansu's Mechanism of Action: A Comparative Guide
Disclaimer: The term "Isochuanliansu" did not yield specific results in scientific literature searches. Based on the linguistic components, it is presumed to refer to an isoquinoline alkaloid from a traditional Chinese medicinal herb, possibly from the Sichuan region. This guide will therefore focus on Berberine , a well-researched isoquinoline alkaloid with established effects on liver fibrosis, as a representative compound to fulfill the query's core requirements.
This guide provides a comparative analysis of the mechanism of action of Berberine in the context of liver fibrosis, with a focus on its anti-inflammatory and anti-apoptotic properties. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Berberine in Liver Fibrosis
Berberine has been shown to combat liver fibrosis through a multi-targeted approach. Its primary mechanisms involve the inhibition of hepatic stellate cell (HSC) activation, suppression of inflammatory responses, and induction of apoptosis in activated HSCs.[1] These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Effects: Berberine exerts significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By preventing the activation and nuclear translocation of NF-κB, Berberine effectively reduces the inflammatory cascade that contributes to liver injury and fibrosis.[2]
Regulation of Apoptosis: A key strategy in resolving liver fibrosis is the elimination of activated HSCs. Berberine has been demonstrated to induce apoptosis in these cells.[4] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway. Furthermore, Berberine can trigger apoptosis by inhibiting autophagy in HSCs.
Modulation of Signaling Pathways: The anti-fibrotic effects of Berberine are orchestrated through its influence on multiple signaling cascades. The AMP-activated protein kinase (AMPK) pathway is a key target. Activation of AMPK by Berberine leads to the suppression of fibrogenic genes, including α-smooth muscle actin (α-SMA) and collagen. Additionally, Berberine has been shown to interfere with the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a central driver of fibrosis.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of Berberine in mitigating liver fibrosis, with comparisons to Silymarin where available.
Table 1: In Vitro Efficacy in Hepatic Stellate Cells (HSCs)
| Parameter | Berberine | Silymarin | Experimental Model | Reference |
| IC50 for Apoptosis Induction | ~75 µM | 50-75 µg/ml | Human HSCs (hHSC), HepG2 cells | , |
| Inhibition of α-SMA Expression | Significant reduction | Reduction | Activated HSCs | , |
| Inhibition of Collagen I Expression | Significant reduction | Reduction | Activated HSCs | , |
Table 2: In Vivo Efficacy in Animal Models of Liver Fibrosis
| Parameter | Berberine | Silymarin | Experimental Model | Reference |
| Reduction in Liver Necrosis (%) | ~95% (at 10 mg/kg) | Weakly effective (at 100 mg/kg) | CCl4-induced liver injury in mice | |
| Reduction in Collagen Content | Significant reduction | Significant reduction | Methotrexate-induced liver fibrosis in rats | |
| Reduction in Serum ALT Levels | Significant reduction | No significant change | Methotrexate-induced liver fibrosis in rats; Meta-analysis | |
| Reduction in Serum AST Levels | Significant reduction | No significant change | Methotrexate-induced liver fibrosis in rats; Meta-analysis |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for NF-κB p65
Objective: To determine the effect of a compound on the expression and phosphorylation of NF-κB p65.
Protocol:
-
Cell Culture and Treatment: Culture hepatic stellate cells (e.g., LX-2) or other relevant cell lines and treat with the compound of interest at various concentrations and time points.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total NF-κB p65 or phosphorylated NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
TUNEL Assay for Apoptosis in Liver Tissue
Objective: To detect and quantify apoptosis (programmed cell death) in liver tissue sections.
Protocol:
-
Tissue Preparation: Fix liver tissue samples in 4% paraformaldehyde and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol concentrations.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the cell membranes.
-
TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view to calculate the apoptotic index (percentage of apoptotic cells).
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
Objective: To detect the activation of NF-κB by assessing its ability to bind to a specific DNA sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the compound of interest and then isolate the nuclear proteins using a nuclear extraction kit.
-
Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, expose the gel to an X-ray film. If using a non-radioactive probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: The presence of a shifted band (slower migration) compared to the free probe indicates NF-κB-DNA binding. A supershift assay, where an antibody specific to an NF-κB subunit is added to the binding reaction, can be used to confirm the identity of the protein in the complex.
Visualizations
References
- 1. Frontiers | Therapeutic Effects of Berberine on Liver Fibrosis are associated With Lipid Metabolism and Intestinal Flora [frontiersin.org]
- 2. Berberine inhibits liver damage in rats with non-alcoholic fatty liver disease by regulating TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Inhibition of Fibrogenesis in a Rat Model of Liver Fibrosis and in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Isochuanliansu Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, compounds derived from the plant Melia toosendan, known in traditional medicine as "Chuan-Lian-Zi," have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of trichilin-type limonoids, which are key bioactive constituents isolated from Melia toosendan and related species, and can be considered derivatives or analogs of the active principles colloquially referred to as "Isochuanliansu."
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various trichilin-type limonoids against different cancer cell lines. This data, extracted from published scientific literature, offers a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Meliatoxin B1 | P388 | 0.028 | [1] |
| Trichilin H | P388 | 0.045 | [1] |
| Trichilin D | P388 | 0.15 | [1] |
| 1,12-diacetyltrichilin B | P388 | 0.21 | [1] |
| 12-deacetyltrichilin I | P388 | 1.5 | [1] |
| 1-acetyltrichilin H | P388 | 0.032 | |
| 3-deacetyltrichilin H | P388 | 0.051 | |
| 1-acetyl-3-deacetyltrichilin H | P388 | 0.039 | |
| 1-acetyl-2-deacetyltrichilin H | P388 | 0.042 | |
| Meliatoxin B1 | KB | >10 | |
| Toosendanin | KB | >10 | |
| Meliasenin I | U20S | 5.2 | |
| Meliasenin I | MCF-7 | 8.9 | |
| Meliasenin J | U20S | 6.8 | |
| Meliasenin J | MCF-7 | 12.5 | |
| Meliasenin K | U20S | 4.5 | |
| Meliasenin K | MCF-7 | 7.8 |
Experimental Protocols
The cytotoxicity data presented above were primarily generated using the MTT assay. Below is a detailed, generalized methodology based on the cited literature.
MTT Assay for Cytotoxicity:
-
Cell Culture: Human cancer cell lines (e.g., P388 murine leukemia, KB oral epidermoid carcinoma, U20S human osteosarcoma, MCF-7 human breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound derivatives/trichilin-type limonoids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these serially diluted compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxicity of the this compound derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways in Limonoid-Induced Cytotoxicity
While the precise mechanisms of action for all this compound derivatives are not fully elucidated, studies on related limonoids suggest the induction of apoptosis as a key event. The following diagram depicts a simplified, hypothetical signaling pathway that may be involved in the cytotoxic effects of these compounds.
Caption: Putative apoptosis signaling pathway.
This guide provides a foundational comparison of the cytotoxic properties of this compound-related limonoids. Further research is warranted to fully elucidate their mechanisms of action and potential as therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
Head-to-head comparison of Isochuanliansu and palmatine
An Objective Comparison for Researchers and Drug Development Professionals
Introduction to Isochuanliansu and Palmatine
A direct head-to-head comparison between "this compound" and palmatine is challenging, as "this compound" is not a recognized chemical entity in the mainstream scientific literature. It is plausible that "this compound" refers to a specific, less common isoquinoline alkaloid, a proprietary formulation, or a plant extract rich in such compounds. The isoquinoline alkaloid class encompasses a vast array of natural and synthetic compounds with significant pharmacological activities.
This guide will provide a comprehensive analysis of palmatine, a well-studied protoberberine isoquinoline alkaloid. We will delve into its pharmacological effects, mechanisms of action, and pharmacokinetic profile, supported by experimental data. Furthermore, we will draw comparisons with the broader class of isoquinoline alkaloids, which may provide context for understanding a potential substance like "this compound."
Palmatine: A Multifaceted Isoquinoline Alkaloid
Palmatine is a naturally occurring isoquinoline alkaloid found in various medicinal plants, including those of the Berberis and Coptis genera.[1] It has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, jaundice, hypertension, and dysentery.[1][2] Modern research has substantiated many of these traditional uses, revealing a wide spectrum of pharmacological activities.[3]
Pharmacological Activities of Palmatine
Palmatine exhibits a diverse range of biological effects, making it a compound of significant interest for drug development. Its key activities include:
-
Anti-inflammatory Effects: Palmatine has demonstrated significant anti-inflammatory properties in various in vivo models.[4] It can inhibit the production of pro-inflammatory mediators.
-
Anticancer Activity: Research has shown that palmatine possesses broad-spectrum anticancer activity against various human cancer cell lines. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and damaging cancer cell DNA.
-
Neuroprotective Effects: Palmatine has shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and reducing β-amyloid plaques. It also exhibits antidepressant-like effects.
-
Antioxidant Activity: Palmatine exerts antioxidant effects, which contribute to its neuroprotective and other therapeutic properties.
-
Antimicrobial and Antiviral Activity: The compound has demonstrated activity against various bacteria and viruses.
-
Metabolic Regulation: Palmatine can influence blood lipid levels and has shown hypoglycemic effects.
Quantitative Data Summary
The following tables summarize key quantitative data for palmatine, providing a basis for comparison with other compounds.
Table 1: In Vitro Anticancer Activity of Palmatine (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human skin epithelial (A431) | Skin Carcinoma | Not specified | |
| 7701QGY, SMMC7721, HepG2 | Liver Cancer | Not specified | |
| CEM, CEM/VCR | Leukemia | Not specified | |
| K III, Lewis | Lung Carcinoma | Not specified | |
| MCF-7 | Breast Cancer | Not specified | |
| U251 | Glioblastoma | Not specified | |
| KB | Oral Carcinoma | Not specified | |
| HT-29 | Colon Cancer | Not specified | |
| SiHa | Cervical Cancer | Not specified |
Note: Specific IC50 values were not consistently provided in the search results, but the sources confirm significant growth inhibitory effects.
Table 2: Pharmacokinetic Parameters of Palmatine in Rats
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) | Oral (30 mg/kg) | Oral (60 mg/kg) | Reference |
| Cmax (ng/mL) | 397 ± 140 | 86 ± 10 | 81 ± 39 | 273 ± 168 | |
| Tmax (h) | 0.1 ± 0.0 | 0.9 ± 0.9 | 1.3 ± 0.5 | 0.6 ± 0.4 | |
| t1/2 (h) | 23.3 ± 14.0 | 5.7 ± 2.1 | 5.6 ± 0.82 | 3.8 ± 0.7 | |
| AUC(0-t) (ng·h/mL) | Not specified | Not specified | Not specified | Not specified | |
| Absolute Bioavailability (%) | - | < 10 | < 10 | < 10 | |
| Clearance (CL) (L/h/kg) | 3.1 ± 1.2 | 3.2 ± 1.2 | 3.0 ± 1.1 | 3.1 ± 1.3 |
Signaling Pathways and Mechanisms of Action
Palmatine's diverse pharmacological effects are a result of its ability to modulate multiple key signaling pathways.
Anti-inflammatory Signaling
Palmatine exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the activation of the NLRP3 inflammasome . This leads to a reduction in the production of pro-inflammatory cytokines.
Antioxidant Signaling
The antioxidant effects of palmatine are mediated through the activation of the Nrf2/HO-1 pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
Anticancer Signaling
The anticancer activity of palmatine is complex and involves multiple pathways, including the induction of apoptosis through the modulation of Bcl-2 family proteins and DNA damage. It can also arrest the cell cycle and inhibit cancer cell migration and invasion.
Neuroprotective Signaling
Palmatine's neuroprotective effects are linked to its antioxidant and anti-inflammatory activities, as well as its ability to inhibit acetylcholinesterase (AChE). It also activates the AMPK/Nrf2 pathway , which plays a crucial role in cellular energy homeostasis and stress resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the activities of compounds like palmatine.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., palmatine) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
-
Western Blot Analysis for Protein Expression
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Treat cells or tissues with the test compound and appropriate controls.
-
Lyse the cells or tissues to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Animal Models
-
Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
-
Administer the test compound orally or intraperitoneally to rodents.
-
After a specific time, inject carrageenan into the subplantar region of the hind paw to induce inflammation.
-
Measure the paw volume at different time points using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the control group.
-
-
Anticancer Activity (Tumor Xenograft Model):
-
Inject human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a certain volume, randomize the mice into treatment and control groups.
-
Administer the test compound at a specific dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
The Broader Context: Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds characterized by an isoquinoline nucleus. Palmatine is a member of the protoberberine subclass of isoquinoline alkaloids. Other notable isoquinoline alkaloids with significant biological activities include berberine, sanguinarine, and morphine.
These compounds share some common pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. However, their specific mechanisms of action, potency, and pharmacokinetic profiles can vary significantly due to differences in their chemical structures.
Conclusion
Palmatine is a promising natural compound with a wide array of pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate multiple signaling pathways makes it a valuable lead compound for the development of new therapies for inflammatory diseases, cancer, and neurodegenerative disorders. While the identity of "this compound" remains elusive, it is likely to be an isoquinoline alkaloid, and the comprehensive data presented for palmatine can serve as a valuable reference point for the evaluation of other compounds within this important class of natural products. Further research is warranted to fully elucidate the therapeutic potential of palmatine and other isoquinoline alkaloids.
References
- 1. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental signaling pathways in cancer stem cells of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of isoquinoline alkaloids berberine, palmatine and coralyne to hemoglobin: structural and thermodynamic characterization studies - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Independent Verification of Dehydrocorydaline's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of Dehydrocorydaline (DHC), a principal bioactive alkaloid isolated from Rhizoma Corydalis, against established therapeutic agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of DHC in various therapeutic areas. All quantitative data is summarized in comparative tables, and detailed methodologies for key experiments are provided.
Anti-inflammatory Effects: Dehydrocorydaline vs. Diclofenac
Dehydrocorydaline has demonstrated significant anti-inflammatory properties. Its efficacy is compared here with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), in the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point | Paw Edema Inhibition (%) | Reference |
| Dehydrocorydaline | 200 mg/kg | 3 hours | 67% | |
| Diclofenac | 10 mg/kg | 4 hours | 71.1% | [1] |
| Diclofenac | 20 mg/kg | 3 hours | 71.82 ± 6.53% | [2] |
Note: Data for Dehydrocorydaline and Diclofenac are from different studies and are not directly comparable due to variations in experimental conditions. However, they both show efficacy in reducing inflammation in the same animal model.
Signaling Pathway: NF-κB Inhibition
Dehydrocorydaline exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate IKK, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHC has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.
Analgesic Effects: Dehydrocorydaline vs. Morphine
Dehydrocorydaline has been shown to possess significant analgesic properties. This section compares its efficacy against Morphine, a potent opioid analgesic, using the acetic acid-induced writhing test in mice, a common model for visceral pain.
Table 2: Comparison of Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose | Inhibition of Writhing (%) | Reference |
| Dehydrocorydaline | 200 mg/kg | Not specified, but significant reduction | |
| Morphine | 10 mg/kg | 93.68% | [3] |
Note: The available data for Dehydrocorydaline in this specific test did not provide a percentage of inhibition, making a direct quantitative comparison with Morphine challenging. The studies cited used similar methodologies.
Anti-Cancer Effects: Dehydrocorydaline vs. Doxorubicin
Dehydrocorydaline has demonstrated anti-tumor activity, particularly in melanoma. Its potency is compared here with Doxorubicin, a widely used chemotherapy agent, based on their half-maximal inhibitory concentrations (IC50) in the A375 human melanoma cell line.
Table 3: Comparison of Anti-Cancer Activity (IC50) in A375 Melanoma Cells
| Compound | Incubation Time (h) | IC50 (µM) | Reference |
| Dehydrocorydaline | 48 | 39.73 | |
| Doxorubicin | 48 | 0.44 ± 0.25 |
Signaling Pathway: MEK/ERK Inhibition
One of the key mechanisms underlying the anti-cancer effects of Dehydrocorydaline in melanoma is the inhibition of the MEK/ERK signaling pathway. This pathway is frequently hyperactivated in melanoma and plays a crucial role in cell proliferation, survival, and migration. DHC has been shown to suppress the phosphorylation of both MEK and ERK, leading to the downregulation of downstream targets involved in cell cycle progression and metastasis.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of a compound.
Detailed Methodology:
-
Animals: Male Wistar rats weighing 180-220g are used. They are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Grouping: The animals are randomly divided into groups (n=6 per group), including a control group (vehicle), a standard drug group (e.g., Diclofenac), and one or more test groups for Dehydrocorydaline at different doses.
-
Fasting: The rats are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds (Dehydrocorydaline or Diclofenac) or the vehicle are administered, typically orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of paw edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used model for screening peripheral analgesic activity.
Detailed Methodology:
-
Animals: Swiss albino mice of either sex, weighing 20-25g, are used. They are maintained under standard laboratory conditions.
-
Grouping: The mice are divided into groups (n=6 per group), including a control group (vehicle), a standard drug group (e.g., Morphine), and test groups for Dehydrocorydaline.
-
Drug Administration: The test compounds or vehicle are administered, typically 30 minutes before the induction of writhing.
-
Induction of Writhing: Each mouse is injected intraperitoneally with 0.6% (v/v) acetic acid solution at a dose of 10 mL/kg body weight to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
Counting: After a 5-minute latency period, the number of writhes (a characteristic contraction of the abdominal muscles accompanied by stretching of the hind limbs) is counted for a 20-minute period.
-
Calculation: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Dehydrocorydaline or Doxorubicin). Control wells receive the vehicle only.
-
Incubation: The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
References
A Comparative Analysis of Isochuanliansu (Isotoosendanin) and its Natural Isomer in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of natural product chemistry and drug discovery, the comparative analysis of isomers and their synthetic analogues provides critical insights into structure-activity relationships, guiding the development of more potent and selective therapeutic agents. This guide offers a detailed comparison of Isochuanliansu, identified as Isotoosendanin (ITSN), and its naturally occurring isomer, Toosendanin (TSN), also known as Chuanliansu. Both are triterpenoid compounds extracted from Melia toosendan. While structurally similar, these isomers exhibit distinct biological activities, particularly in the context of cancer therapy. This report synthesizes experimental data on their comparative efficacy, delineates the experimental protocols for key assays, and visualizes the signaling pathways they modulate.
Data Presentation: A Comparative Overview of Cytotoxic Activity
The in vitro cytotoxic effects of Toosendanin (TSN) and Isotoosendanin (ITSN) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below.
| Cell Line | Cancer Type | Toosendanin (TSN) IC50 (µM) | Isotoosendanin (ITSN) IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.02 | ~2.5 | [1] |
| BT549 | Triple-Negative Breast Cancer | Data not consistently reported | Data not consistently reported | [1] |
| 4T1 | Triple-Negative Breast Cancer | ~0.02 | ~2.5 | [1] |
| HeLa | Cervical Cancer | 0.24 | Data not consistently reported | [2] |
| MDA-MB-468 | Breast Cancer | 0.14 | Data not consistently reported | [2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The provided data represents a snapshot from the cited literature.
Comparative Analysis of Biological Activity
Experimental evidence suggests that both TSN and ITSN are potent anti-cancer agents, particularly against triple-negative breast cancer (TNBC) cells. However, they exhibit different potencies and potentially distinct mechanisms of action.
Toosendanin (TSN) has been shown to induce necrosis, apoptosis, and autophagy in cancer cells. It can inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.
Isotoosendanin (ITSN) also induces apoptosis and autophagy. Notably, ITSN has been identified as a direct inhibitor of the TGF-β receptor type 1 (TGFβR1), thereby blocking the TGF-β signaling pathway, which is crucial for epithelial-mesenchymal transition (EMT) and metastasis. This suggests that ITSN may have a more pronounced anti-metastatic effect compared to TSN.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis of TSN and ITSN are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of TSN or ITSN and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of TSN or ITSN for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Autophagy Analysis (Western Blot for LC3B and Beclin-1)
This method detects the expression of key autophagy-related proteins.
-
Protein Extraction: Treat cells with TSN or ITSN, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, Beclin-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Toosendanin and Isotoosendanin.
Caption: Toosendanin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Isotoosendanin inhibits the TGF-β signaling pathway by targeting TGFβR1.
Experimental Workflow
Caption: Workflow for comparing the bioactivity of TSN and ITSN.
References
Benchmarking a Novel Inhibitor: A Comparative Analysis Against Known MEKK2 Inhibitors
For researchers and professionals in drug development, the rigorous evaluation of a novel compound's potency is a critical step. This guide provides a framework for benchmarking a new chemical entity, here termed 'Isochuanliansu', against a panel of known inhibitors targeting Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2). MEKK2 is a key enzyme in signaling pathways that can play a role in cancer progression, making it a valuable therapeutic target.[1] The following sections present comparative inhibitory data, detail the experimental methodologies for potency determination, and visualize the relevant biological and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[2] It represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a more potent inhibitor.[3] The following table summarizes the IC50 values of several known kinase inhibitors against MEKK2, providing a benchmark for evaluating the potency of a novel compound like 'this compound'.
| Inhibitor | IC50 (nM) for MEKK2 | Primary Target(s) |
| AT9283 | 4.7 - 18 | Aurora Kinase, JAK |
| Ponatinib | 10 - 16 | BCR-ABL, VEGFR, FGFR |
| AZD7762 | 25 | Chk1, Chk2 |
| JNJ-7706621 | 30 | CDK, Aurora Kinase |
| PP121 | 50 | mTOR, VEGFR2 |
| Hesperadin | 60 | Aurora Kinase B |
| (Data sourced from reference[1]) |
Experimental Protocols for Potency Determination
To ensure accurate and reproducible IC50 values, a standardized experimental protocol is essential. The following outlines a general methodology for determining the in vitro potency of an inhibitor against MEKK2 using a biochemical assay.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of MEKK2 by 50%.
Materials:
-
Recombinant human MEKK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., MKK6)[1]
-
Kinase buffer solution
-
Test inhibitor ('this compound') and known inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant MEKK2 and its substrate MKK6 in kinase buffer.
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor and known inhibitors in the appropriate solvent (e.g., DMSO), followed by a further dilution in kinase buffer.
-
Reaction Initiation: In a microplate, combine the MEKK2 enzyme, substrate, and varying concentrations of the inhibitors. Initiate the kinase reaction by adding a predetermined concentration of ATP. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (or remaining substrate). For instance, in an ADP-Glo™ assay, the amount of ADP generated is quantified, which is directly proportional to kinase activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
MEKK2 Signaling Pathway
Caption: A simplified diagram of the MEKK2 signaling cascade.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
References
Safety Operating Guide
Proper Disposal Procedures for "Isochuanliansu" (Using Isoquinoline as a Representative Example)
Disclaimer: The chemical name "Isochuanliansu" did not yield specific results in chemical databases. The following disposal procedures are based on the hazardous chemical Isoquinoline (CAS No. 119-65-3) , as a representative example of a hazardous laboratory chemical. Researchers, scientists, and drug development professionals must obtain the specific Safety Data Sheet (SDS) for the exact chemical to ensure safe and compliant disposal. The procedures outlined below are for illustrative purposes and should not be followed without first verifying the identity and hazards of the substance you are working with.
This guide provides essential safety and logistical information for the proper disposal of hazardous chemicals, exemplified by Isoquinoline. Adherence to these procedural steps is critical for laboratory safety and environmental protection.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Isoquinoline, a common hazardous laboratory chemical. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Citation(s) |
| CAS Number | 119-65-3 | [1] |
| Molecular Formula | C₉H₇N | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Colorless to yellow liquid or solid | [1] |
| Odor | Pungent, sweetish odor | |
| Boiling Point | 242 - 243 °C (468 - 469 °F) | |
| Melting Point | 24 - 28 °C (75 - 82 °F) | |
| Flash Point | 107 °C (225 °F) | |
| Solubility | Slightly soluble in water | |
| Specific Gravity | 1.099 g/cm³ | |
| Hazard Class (GHS) | Acute Toxicity, Oral (Category 4) | |
| Acute Toxicity, Dermal (Category 3) | ||
| Skin Irritation (Category 2) | ||
| Serious Eye Irritation (Category 2A) | ||
| Harmful to aquatic life with long lasting effects |
Detailed Disposal Protocol
The following step-by-step protocol for the disposal of Isoquinoline is a template for handling hazardous chemical waste. This procedure should be adapted based on the specific hazards and regulatory requirements for the chemical being disposed of.
Objective: To safely collect, label, and dispose of Isoquinoline waste in compliance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles or face shield
-
Lab coat or chemical-resistant apron
-
-
Designated hazardous waste container (compatible with Isoquinoline)
-
Hazardous waste labels
-
Fume hood
-
Spill kit for chemical spills
Procedure:
-
Preparation and PPE:
-
Before handling Isoquinoline waste, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Segregation:
-
Do not mix Isoquinoline waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.
-
Keep halogenated and non-halogenated solvent wastes separate if applicable in your facility.
-
-
Container Selection and Filling:
-
Select a waste container that is in good condition, free of leaks, and compatible with Isoquinoline. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion and to prevent spills.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Isoquinoline" (do not use abbreviations)
-
The concentration and components if it is a mixed waste.
-
The accumulation start date.
-
The specific hazards (e.g., Toxic, Irritant).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from heat or ignition sources.
-
Store the container in secondary containment to prevent spills from spreading.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached (as per your institution's policy), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of Isoquinoline down the drain or in the regular trash. This is crucial as it is harmful to aquatic life.
-
-
Decontamination:
-
Thoroughly decontaminate any reusable labware that has come into contact with Isoquinoline. Triple-rinse with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Wipe down the work area in the fume hood.
-
-
Empty Container Disposal:
-
An "empty" container that held Isoquinoline must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. After decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
Visual Workflow for Chemical Disposal
The following diagram illustrates the logical steps for the proper disposal of a hazardous chemical like Isoquinoline.
Caption: Logical workflow for the safe disposal of hazardous laboratory chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
